Amfos
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVGISIMTYGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-31-9, Array | |
| Record name | Phosphoric acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7722-76-1, 10361-65-6, 7783-28-0, 10124-31-9 | |
| Record name | Ammonium dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triammonium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammonium hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ammonium phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
Amphos Ligand in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of efficient and versatile catalytic systems is paramount. Among the plethora of ligands available for transition-metal catalysis, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos, has emerged as a powerful tool, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, characterized by the electron-donating dimethylamino group and the bulky tert-butyl substituents, render it highly effective in facilitating a range of challenging transformations. This technical guide provides an in-depth overview of the applications of Amphos ligand in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Amphos is a monodentate phosphine ligand that has proven to be highly effective in some of the most important carbon-carbon and carbon-nitrogen bond-forming reactions in organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Negishi coupling. The pre-formed palladium complex, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂), is an air-stable solid, which adds to its practical utility in the laboratory.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures from the reaction of an aryl or vinyl halide with an organoboron compound. Amphos-ligated palladium catalysts have demonstrated exceptional activity in these reactions, particularly with challenging substrates like heteroaryl chlorides.[1]
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 | 79 |
| 2 | Various Heteroaryl Chlorides | Various Aryl/Heteroaryl Boronic Acids | 0.01 - 1 | Various | Various | Various | Various | High | up to 10,000[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid [2]
-
Reagents:
-
3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)
-
PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)
-
Toluene (20 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, and potassium carbonate.
-
Add toluene and deionized water to the vessel.
-
Under a nitrogen atmosphere, heat the reaction mixture to 90 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH (aq) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
-
Catalytic Cycle for Suzuki-Miyaura Coupling:
References
An In-Depth Technical Guide to the Amphos Ligand: Structure and Role in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Amphos ligand, a crucial component in modern synthetic chemistry. While the term "ligand" in a biological context often refers to a molecule that binds to a receptor to elicit a physiological response, in organometallic chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. This complex then acts as a catalyst for chemical reactions. The Amphos ligand is not involved in biological signaling pathways but is a powerful tool in the synthesis of complex organic molecules, including those with pharmaceutical applications.
Structure of the Amphos Ligand
Amphos is the common name for [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.[1] It is a monodentate phosphine ligand, meaning it binds to a metal center through a single phosphorus atom.
Key Structural Features:
-
Phosphorus Atom: The phosphorus atom is the coordinating atom that binds to the palladium catalyst.
-
Di-tert-butyl Groups: Two bulky tert-butyl groups are attached to the phosphorus atom. These bulky groups create a sterically demanding environment around the metal center, which is crucial for promoting key steps in the catalytic cycle.[2]
-
4-(N,N-Dimethylamino)phenyl Group: This electron-rich aromatic group enhances the electron-donating properties of the ligand.[1] This electronic effect influences the reactivity and stability of the palladium catalyst.[2]
The combination of these steric and electronic properties makes Amphos a highly effective ligand in a variety of cross-coupling reactions.[1][2]
| Identifier | Value |
| Chemical Name | [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine |
| CAS Number | 932710-63-9 |
| Molecular Formula | C16H28NP |
| Molecular Weight | 265.37 g/mol |
| Appearance | White powder |
| Melting Point | 57-61 °C |
(Data sourced from ChemScene and Unibest Industrial Co., Ltd.)[3]
Mechanism of Action: The Catalytic Cycle
The "mechanism of action" of the Amphos ligand is its role within the catalytic cycle of a palladium-catalyzed cross-coupling reaction. A prime example is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds.[4][5] The ligand is crucial for the efficiency of the catalyst.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the Amphos ligand, reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The bulky and electron-rich nature of the Amphos ligand facilitates this step.
-
Ligand Exchange/Amine Coordination: An amine (R2NH) coordinates to the Pd(II) complex, typically displacing the halide ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond. The palladium catalyst is regenerated in its Pd(0) state, ready to begin another cycle.
The Amphos ligand plays a critical role by stabilizing the palladium catalyst and promoting the individual steps of the cycle, particularly the oxidative addition and the final reductive elimination.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Cross-Coupling Reactions
Amphos and its palladium complexes are versatile catalysts for a range of cross-coupling reactions that are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
| Reaction | Description |
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between an organoboron compound and a halide.[7] |
| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds between an amine and a halide.[4][5] |
| Heck Reaction | Forms carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3] |
| Sonogashira Coupling | Forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] |
| Negishi Coupling | Forms carbon-carbon bonds between an organozinc compound and a halide.[1] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium-Amphos catalyst.
Reaction: Suzuki-Miyaura coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.[7]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
PdCl2(Amphos)2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Ion-Exchange Water
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.), toluene (20 mL), and ion-exchange water (2 mL).[7]
-
Purge the vessel with nitrogen gas.[7]
-
Heat the reaction mixture to 90 °C and reflux for 5 hours under a nitrogen atmosphere.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Add water (20 mL) and extract the product with ethyl acetate.[7]
-
Wash the organic layer with 1 mol/L NaOH aqueous solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The efficiency of Amphos-based catalysts is typically evaluated by the yield of the desired product under specific reaction conditions. The following table summarizes yields for Suzuki-Miyaura coupling reactions with various substrates using a palladium-Amphos catalyst system.
| Aryl Chloride Substrate | Boronic Acid Substrate | Catalyst Loading (mol%) | Yield (%) |
| Pyridine Derivative 1 | Bulky Boronic Acid | 1 | 93 |
| Pyridine Derivative 2 | Electron-Donating Boronic Acid | 1 | 92 |
| Pyridine Derivative 3 | Electron-Deficient Boronic Acid | 1 | 93 |
| Pyridine Derivative 4 | Phenylboronic Acid | 1 | 98 |
| Pyridine Derivative 5 | Naphthylboronic Acid | 1 | 95 |
| Pyridine Derivative 6 | Thienylboronic Acid | 1 | 94 |
| Pyridine Derivative 7 | Furanylboronic Acid | 1 | 99 |
| Pyridine Derivative 8 | Substituted Phenylboronic Acid | 1 | 98 |
| Pyridine Derivative 9 | Heterocyclic Boronic Acid | 1 | 97 |
(Data adapted from a study by Guram et al. on the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids.)
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. books.rsc.org [books.rsc.org]
- 3. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI AMERICA [tcichemicals.com]
- 8. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electron-Rich Phosphine Ligands: The Case of Amphos and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of electron-rich phosphine ligands, with a particular focus on [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos. These ligands have become indispensable tools in modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. This guide will delve into the structural and electronic properties of these ligands, provide detailed experimental protocols for their application, and visualize the catalytic processes in which they participate.
Core Concepts: The Power of Electron-Rich and Bulky Phosphines
Electron-rich phosphine ligands are characterized by the presence of electron-donating groups attached to the phosphorus atom. These groups increase the electron density on the phosphorus, making it a stronger σ-donor to the metal center. This enhanced electron-donating ability is crucial for facilitating key steps in catalytic cycles, most notably the oxidative addition of organic halides to a low-valent metal center, which is often the rate-determining step.
In addition to their electronic properties, the steric bulk of these ligands, often quantified by the Tolman cone angle, plays a pivotal role in their catalytic efficacy. Bulky ligands promote the reductive elimination step, where the desired carbon-carbon or carbon-heteroatom bond is formed, and the active catalyst is regenerated. The steric hindrance also helps to stabilize the catalytically active monoligated metal species and can prevent catalyst decomposition pathways.
Amphos exemplifies these key features, possessing two bulky tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring. This combination of steric bulk and high electron density makes it a highly effective ligand in a variety of cross-coupling reactions.
Quantitative Comparison of Electron-Rich Phosphine Ligands
The selection of an appropriate phosphine ligand is critical for the success of a catalytic reaction. The following table summarizes key quantitative parameters for Amphos and other commonly used electron-rich phosphine ligands, allowing for a direct comparison of their steric and electronic properties.
| Ligand Name | Common Abbreviation | Tolman Cone Angle (θ) in ° | pKa (Conjugate Acid) |
| [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine | Amphos | 157 (for a similar selenide derivative)[1] | Data not available in searched literature |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Data not available in searched literature | Data not available in searched literature |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Data not available in searched literature | Data not available in searched literature |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Data not available in searched literature | Data not available in searched literature |
| 2-(Dicyclohexylphosphino)biphenyl | DavePhos | Data not available in searched literature | Data not available in searched literature |
Note: While extensive research highlights the importance of Tolman cone angles and pKa values for phosphine ligands, specific experimentally determined or computationally calculated values for all the listed ligands were not consistently available in the searched literature. The value for Amphos is based on a closely related structure and should be considered an approximation.
Experimental Protocols
The following are detailed experimental protocols for two of the most important cross-coupling reactions where electron-rich phosphine ligands like Amphos and XPhos are instrumental.
Suzuki-Miyaura Coupling of a Heteroaryl Chloride using a Pd-Amphos Catalyst[1]
This protocol details the synthesis of 2-(o-tolyl)-3-pyridinamine, a biaryl structure common in medicinal chemistry, using an air-stable Pd(Amphos)₂Cl₂ precatalyst.
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic acid
-
Pd(Amphos)₂Cl₂ (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), Pd(Amphos)₂Cl₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol).
-
Add toluene (20 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to reflux at 90 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
Buchwald-Hartwig Amination of an Aryl Chloride using a Pd-XPhos Catalyst[2]
This protocol describes the coupling of 4-chlorotoluene with morpholine, a classic example of a C-N bond-forming reaction, utilizing the bulky and electron-rich XPhos ligand.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 2-necked flask under a nitrogen atmosphere, combine bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired N-arylated morpholine derivative as an orange solid (700 mg, 94% yield).
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the key stages where the phosphine ligand influences the reaction.
Conclusion
Electron-rich phosphine ligands, such as Amphos, have revolutionized the field of organic synthesis by enabling highly efficient and selective cross-coupling reactions. Their unique combination of strong electron-donating properties and significant steric bulk allows for the facile formation of challenging carbon-carbon and carbon-heteroatom bonds. The provided experimental protocols and catalytic cycle diagrams offer a practical guide for researchers in the application and understanding of these powerful catalytic tools. Further research into the development of new phosphine ligands with even more tailored electronic and steric properties continues to be an active and promising area for advancing chemical synthesis.
References
The Alchemist's Bond: An In-depth Technical Guide to Buchwald-Hartwig Amination Catalysts
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry and materials science. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of arylamines, overcoming the limitations of traditional methods. This guide delves into the core of Buchwald-Hartwig amination, exploring the evolution of its catalyst systems, detailing experimental methodologies, and providing a quantitative comparison of their performance.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination lies in a finely tuned catalytic cycle that shuttles a palladium catalyst between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of ligand is critical, as it influences the rates of these steps and can mitigate side reactions.[2]
The process begins with the active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl halide complex. Subsequently, an amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step is reductive elimination from this complex, which forges the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]
For many modern applications, palladium precatalysts are employed. These are stable Pd(II) complexes that are readily activated to the catalytically active Pd(0) species under the reaction conditions, often through a base-promoted reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination, including precatalyst activation.
An Evolutionary Tale: Generations of Buchwald-Hartwig Catalysts
The remarkable versatility of the Buchwald-Hartwig amination is a direct result of the continuous development of new and improved phosphine ligands. These ligands have expanded the substrate scope from aryl bromides to include the less reactive aryl chlorides and have enabled reactions to proceed under milder conditions.[1]
The evolution of these catalysts can be broadly categorized into distinct "generations," each addressing the limitations of its predecessors. This progression has been pivotal in transforming the Buchwald-Hartwig amination into a widely applicable synthetic tool.[4]
Caption: The logical progression of Buchwald-Hartwig catalyst generations and their key improvements.
Quantitative Catalyst Performance
The selection of a catalyst system for a specific Buchwald-Hartwig amination is a critical decision that impacts reaction efficiency, yield, and cost. The following tables provide a comparative overview of the performance of various catalyst systems across different generations for the coupling of aryl chlorides, a challenging yet highly desirable substrate class.
Table 1: Performance of Various Catalysts in the Amination of Aryl Chlorides
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TON | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Morpholine | NaOt-Bu | Toluene | 80 | 1.0 | 98 | 98 | J. Org. Chem. 1999, 64, 5575 |
| Pd(OAc)₂ / RuPhos | n-Hexylamine | NaOt-Bu | Toluene | 100 | 1.0 | 95 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| XPhos-Pd-G2 | Aniline | K₃PO₄ | t-BuOH | 100 | 0.5 | 99 | 198 | Org. Lett. 2008, 10, 3505 |
| [Pd(IPr*)(cin)Cl] | N-Methylpiperazine | KOt-Am | Toluene | 100 | 0.5 | >99 | >198 | Org. Process Res. Dev. 2015, 19, 1838 |
Table 2: Comparison of Buchwald Precatalysts for the Coupling of 4-Chlorotoluene with Morpholine
| Precatalyst | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | TON | Reference |
| XPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 96 | 96 | Org. Lett. 2008, 10, 3505 |
| SPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 94 | 94 | Org. Lett. 2008, 10, 3505 |
| RuPhos-Pd-G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 1.0 | 18 | 97 | 97 | J. Am. Chem. Soc. 2008, 130, 6686 |
Key Experimental Protocols
The successful execution of a Buchwald-Hartwig amination relies on careful attention to experimental detail, particularly the exclusion of oxygen and moisture. The following protocols provide detailed methodologies for representative reactions using different generations of catalyst systems.
Protocol 1: Second-Generation System - Coupling of 4-Bromobiphenyl with Aniline using Pd(OAc)₂/BINAP
This protocol is adapted from a procedure described for the coupling of an aryl bromide with a primary amine using a second-generation bidentate phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
4-Bromobiphenyl
-
Aniline
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (0.01 mmol, 1 mol%) and BINAP (0.015 mmol, 1.5 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
4-Bromobiphenyl (1.0 mmol), aniline (1.2 mmol), and NaOt-Bu (1.4 mmol) are added to the tube under a positive pressure of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-4-biphenylamine.
Protocol 2: Third-Generation System - Coupling of 4-Chlorotoluene with n-Butylamine using a RuPhos Precatalyst
This protocol exemplifies the use of a modern, commercially available palladacycle precatalyst for the coupling of a less reactive aryl chloride.
Materials:
-
RuPhos-Pd-G2 precatalyst
-
4-Chlorotoluene
-
n-Butylamine
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
To a glovebox-dried vial equipped with a magnetic stir bar is added RuPhos-Pd-G2 (0.02 mmol, 2 mol%) and K₃PO₄ (2.1 mmol).
-
The vial is sealed with a septum and removed from the glovebox.
-
A solution of 4-chlorotoluene (1.0 mmol) and n-butylamine (1.2 mmol) in a 9:1 mixture of t-BuOH and water (5 mL) is prepared and degassed with argon for 15 minutes.
-
The degassed solution is added to the vial containing the precatalyst and base via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield N-(4-methylphenyl)butan-1-amine.
Protocol 3: N-Heterocyclic Carbene (NHC) System - Coupling of 2-Chloropyridine with Morpholine
This protocol demonstrates the use of a palladium-NHC catalyst for the amination of a heteroaryl chloride.[5]
Materials:
-
[Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
2-Chloropyridine
-
Morpholine
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with [Pd(IPr)(cin)Cl] (0.01 mmol, 1 mol%) and KOt-Bu (1.5 mmol).
-
The vial is sealed, removed from the glovebox, and placed under a positive pressure of argon.
-
Anhydrous 1,4-dioxane (4 mL) is added, followed by 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol).
-
The reaction mixture is heated to 80 °C and stirred for the specified time, with progress monitored by GC-MS.
-
After cooling to room temperature, the reaction is diluted with dichloromethane and filtered through a short pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford 4-(pyridin-2-yl)morpholine.
Conclusion
The Buchwald-Hartwig amination stands as a testament to the power of catalyst development in modern organic synthesis. The evolution from early, limited systems to the highly active and versatile catalysts of today has profoundly impacted the construction of C-N bonds, enabling the synthesis of complex molecules with greater efficiency and precision. For researchers in drug development and materials science, a deep understanding of the nuances of these catalyst systems, from their underlying mechanisms to their practical application, is essential for continued innovation.
References
Understanding the coordination chemistry of Amphos with palladium
An In-depth Technical Guide to the Coordination Chemistry of Amphos with Palladium for Researchers, Scientists, and Drug Development Professionals.
Introduction
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the most powerful tools in this domain are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The efficacy of these catalysts is profoundly influenced by the choice of ancillary ligands, which modulate the steric and electronic properties of the palladium center.
Amphos , or di-tert-butyl(4-dimethylaminophenyl)phosphine, has emerged as a highly effective ligand in palladium catalysis. It belongs to the class of sterically demanding, electron-rich monoalkylbiaryl phosphines. Its bulky di-tert-butylphosphine group creates a sterically hindered environment around the palladium atom, which promotes the reductive elimination step in catalytic cycles and helps stabilize the active monoligated Pd(0) species. The electronically donating dimethylamino group on the phenyl ring increases the electron density on the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.
This technical guide provides a comprehensive overview of the coordination chemistry of Amphos with palladium, focusing on the synthesis, characterization, and catalytic applications of the resulting complexes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Synthesis and Structure of Palladium-Amphos Complexes
Palladium-Amphos catalysts are typically prepared as air-stable precatalysts, which are then activated in situ to generate the catalytically active Pd(0) species. A common and commercially available precatalyst is bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), denoted as [Pd(Amphos)₂Cl₂].[1]
Experimental Protocol: Synthesis of [Pd(Amphos)₂Cl₂]
This protocol describes a general method for the synthesis of [Pd(Amphos)₂Cl₂] from a suitable Pd(II) salt.
Materials:
-
Palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]
-
Amphos ligand
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene, or benzonitrile)[2]
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium(II) salt in the chosen solvent in a Schlenk flask.
-
In a separate flask, dissolve two equivalents of the Amphos ligand in the same solvent.
-
Slowly add the ligand solution to the palladium salt solution at room temperature with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete complexation. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.
-
The solid product is isolated by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted ligand, and dried under vacuum.[2]
The resulting [Pd(Amphos)₂Cl₂] is typically a stable, crystalline solid that can be handled in air for short periods.
Structural Characterization
Table 1: Representative Bond Lengths and Angles for Pd(II)-Phosphine Complexes
| Parameter | Typical Value | Reference |
|---|---|---|
| Pd-P Bond Length | 2.25 - 2.40 Å | [3][4][5] |
| Pd-Cl Bond Length | 2.30 - 2.40 Å | [4][5] |
| P-Pd-P Bond Angle (trans) | ~180° | [6] |
| P-Pd-P Bond Angle (cis) | ~90° - 100° | [5] |
| Cl-Pd-Cl Bond Angle (cis) | ~90° |[5] |
Note: These values are generalized from various palladium-phosphine complexes and serve as a reference.
Spectroscopic Characterization
-
³¹P NMR Spectroscopy: This is a crucial technique for characterizing palladium-phosphine complexes in solution. The coordination of the phosphine ligand to the palladium center results in a downfield shift of the ³¹P NMR signal compared to the free ligand. For Pd(II)-Amphos complexes, a single resonance is expected, confirming the equivalence of the two phosphine ligands.[7]
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the Amphos ligand within the complex.
-
UV-Vis Spectroscopy: The electronic transitions in the complex, particularly ligand-to-metal charge transfer (LMCT) bands, can be observed.[8][9]
Catalytic Applications in Cross-Coupling Reactions
Palladium-Amphos catalysts are highly effective for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[10][11] They are particularly valued for their high activity with less reactive substrates such as aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Pd-Amphos systems are known to catalyze these reactions with high efficiency and broad substrate scope.[12]
Table 2: Performance of Pd-Amphos in Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1 | K₂CO₃ | 90 °C, 5 h | 79 | |
| 2-Chloropyridine | Phenylboronic acid | 1 | K₂CO₃ | 100 °C, 18 h | 95 |
| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | 1 | K₂CO₃ | 100 °C, 18 h | 98 | |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine[3]
This protocol details a practical example of a Suzuki-Miyaura coupling reaction using a Pd-Amphos precatalyst.
Procedure:
-
To a 50 mL three-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol), [Pd(Amphos)₂Cl₂] (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol).
-
Add a suitable solvent (e.g., toluene/water mixture).
-
The reaction mixture is heated to reflux at 90 °C for 5 hours.
-
After confirming the disappearance of the starting material by a suitable analytical method (e.g., TLC or GC), the reaction is cooled to room temperature.
-
Water (20 mL) is added, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M sodium hydroxide solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield the desired product.
Mechanistic Considerations
The high efficacy of Amphos in palladium catalysis stems from a combination of its steric and electronic properties, which influence key steps in the catalytic cycle.
-
Precatalyst Activation: The Pd(II) precatalyst, [Pd(Amphos)₂Cl₂], is reduced in situ to the active Pd(0) species, likely L₂Pd(0) or LPd(0) (where L = Amphos), by a component in the reaction mixture, such as an amine, phosphine, or solvent.
-
Oxidative Addition: The electron-rich nature of the Amphos ligand enhances the nucleophilicity of the Pd(0) center, promoting the oxidative addition of the aryl halide (Ar-X). This step is often rate-limiting, especially for less reactive aryl chlorides.
-
Transmetalation: The intermediate aryl palladium(II) complex, [L-Pd(II)(Ar)(X)], undergoes transmetalation with the organoboron reagent, which is activated by the base.
-
Reductive Elimination: The steric bulk of the Amphos ligand promotes the final reductive elimination step, where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is often accelerated by bulky ligands, which destabilize the diorganopalladium(II) intermediate.
Conclusion
The coordination chemistry of Amphos with palladium provides a powerful platform for homogeneous catalysis. The unique combination of steric hindrance and electron-donating character endowed by the Amphos ligand leads to highly active and versatile catalysts for cross-coupling reactions. The air-stability of its palladium(II) precatalysts, such as [Pd(Amphos)₂Cl₂], adds to their practical utility in both academic and industrial settings. A thorough understanding of the synthesis, structure, and reactivity of these complexes, as outlined in this guide, is essential for the rational design of new synthetic routes for pharmaceuticals and other high-value chemical entities. The continued exploration of ligands like Amphos will undoubtedly lead to further advancements in the field of palladium catalysis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 10. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 12. pubs.acs.org [pubs.acs.org]
Amphos Ligand: A Technical Guide to Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Amphos ligand, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, a critical component in modern synthetic chemistry. This document details its commercial availability from various suppliers, provides insights into its synthesis, and offers detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, crucial for the development of pharmaceuticals and other advanced materials.
Commercial Availability and Suppliers
The Amphos ligand, identified by its CAS number 932710-63-9, is readily available from a range of chemical suppliers. It is typically sold as a white to off-white solid. For researchers and drug development professionals, sourcing high-purity ligands is paramount for reproducible and reliable results. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name(s) | CAS Number | Purity | Available Forms |
| Kanto Chemical | [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine (Amphos) | 932710-63-9 | - | Solid |
| Unibest Industrial Co., Ltd. | aMphos | 932710-63-9 | 99% (GC) | White powder |
| ChemScene | Amphos | 932710-63-9 | ≥97% | Solid |
| LGC Standards | Amphos | 932710-63-9 | - | Neat |
| Aspira Chemical | [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, 97% | 932710-63-9 | 97% | white to off-white solid |
| Strem Chemicals | [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, min. 95% amphos | 932710-63-9 | min. 95% | Solid |
| Johnson Matthey | PdCl2(Amphos)2 | 887919-35-9 | - | Catalyst complex |
| Sigma-Aldrich | APhos, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) | 932710-63-9, 887919-35-9 | 95% | Solid, Catalyst complex |
Synthesis of Amphos Ligand and its Palladium Complex
The Amphos ligand is a bulky, electron-rich phosphine that enhances the reactivity of palladium catalysts in cross-coupling reactions. Its synthesis and subsequent complexation with palladium are critical steps for its application.
Synthesis of Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)
A common synthetic route to Amphos involves the reaction of di-tert-butylphosphine with a halogenated N,N-dimethylaniline derivative after a lithiation step.
Caption: Synthetic pathway for the Amphos ligand.
A general procedure involves the low-temperature lithiation of di-tert-butylphosphine with butyllithium under an inert atmosphere, followed by reaction with N,N-dimethyl-p-haloaniline. The reaction is then quenched and the product is purified.[1]
Synthesis of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl2(Amphos)2]
The active catalyst for many cross-coupling reactions is often a pre-formed palladium complex of the Amphos ligand.
Caption: Formation of the PdCl2(Amphos)2 precatalyst.
A typical synthesis involves stirring a palladium precursor, such as dichloro(1,5-cyclooctadiene)palladium(II) [PdCl2(COD)], with two equivalents of the Amphos ligand in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[2] The product, Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), precipitates as a solid and can be isolated by filtration.[2]
Experimental Protocols for Cross-Coupling Reactions
The Amphos ligand is highly effective in promoting various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling of a Heteroaryl Chloride
This protocol describes the coupling of an amino-substituted heteroaryl chloride with an arylboronic acid, demonstrating the utility of the Amphos ligand in challenging coupling reactions.
Reaction Scheme: 3-Amino-2-chloropyridine + 2-Methylphenylboronic acid → 2-(o-tolyl)-3-pyridinamine
Experimental Procedure: [3]
-
Reaction Setup: To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.
-
Reaction Conditions: Place the reaction mixture under a nitrogen atmosphere and reflux at 90 °C for 5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate.
-
Purification: Wash the organic layer with 1 M NaOH (aq) and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain the desired product.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination of an Aryl Chloride
The Amphos ligand is also well-suited for Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds. While a specific protocol explicitly naming Amphos can be adapted from general procedures for bulky phosphine ligands, the following represents a typical setup.
General Reaction Scheme: Aryl Halide + Amine → Aryl Amine
General Experimental Procedure (Adapted for Amphos):
-
Catalyst Pre-formation (optional but recommended): In a glovebox, charge a vial with a palladium precursor (e.g., Pd(OAc)2 or a precatalyst like PdCl2(Amphos)2) and the Amphos ligand.
-
Reaction Setup: To a reaction tube, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add an anhydrous solvent, typically toluene or dioxane (2-5 mL).
-
Catalyst Addition: Add the pre-formed catalyst solution or the solid catalyst and ligand directly to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (as monitored by GC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate. Purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Amphos ligand is a versatile and highly effective tool for researchers in organic synthesis and drug development. Its commercial availability from multiple suppliers ensures a steady supply for research and development activities. The straightforward synthesis of both the ligand and its palladium complexes allows for the preparation of active catalysts in the laboratory. The detailed experimental protocols for Suzuki-Miyaura and the general guidelines for Buchwald-Hartwig amination reactions highlight the practical utility of Amphos in constructing challenging carbon-carbon and carbon-nitrogen bonds, which are prevalent in medicinally important compounds and functional materials.
References
- 1. CN105237568A - Preparing method for di-tertiary butyl-4-dimethylamino phenylphosphine and bis(di-tertiary butyl-4-dimethylamino phenylphosphine) palladium chloride - Google Patents [patents.google.com]
- 2. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) synthesis - chemicalbook [chemicalbook.com]
- 3. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Amphos-Catalyzed Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the Amphos ligand and its palladium complexes in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand complexed to the palladium catalyst is crucial for achieving high efficiency, broad substrate scope, and mild reaction conditions. Amphos, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich phosphine ligand that has gained prominence in this field. Its application is particularly advantageous for the coupling of challenging substrates, such as heteroaryl chlorides, which are common motifs in pharmaceutical compounds.[1]
The use of palladium precatalysts bearing the Amphos ligand, such as PdCl2(Amphos)2, offers several benefits including air-stability, the ability to conduct reactions in aqueous media, and the requirement for low catalyst loadings, often around 1 mol%. These features make the Amphos protocol a robust and practical choice for the synthesis of complex biaryl and heteroaryl structures.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions utilizing an Amphos-palladium catalyst.
Table 1: General Reaction Components for Suzuki-Miyaura Coupling using PdCl2(Amphos)2
| Component | Role | Stoichiometry (eq.) |
| Aryl/Heteroaryl Halide | Electrophile | 1.0 |
| Aryl/Heteroaryl Boronic Acid | Nucleophile | 1.1 - 1.2 |
| PdCl2(Amphos)2 | Catalyst Precursor | 0.01 (1 mol%) |
| Base (e.g., K2CO3, K3PO4) | Activator | 1.5 - 3.0 |
| Solvent System | Reaction Medium | - |
Table 2: Representative Suzuki-Miyaura Couplings of Aryl Chlorides with Aryl Boronic Acids using an Amphos-Pd Catalyst
| Entry | Aryl Chloride | Aryl Boronic Acid | Product Yield (%) |
| 1 | 4-Chloropyridine | Phenylboronic acid | 93 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | Phenylboronic acid | 93 |
| 4 | 2-Chloropyridine | 2-Methylphenylboronic acid | 98 |
| 5 | 4-Chlorobenzonitrile | Phenylboronic acid | 95 |
| 6 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 94 |
| 7 | 4-Chloroanisole | 4-tert-Butylphenylboronic acid | 99 |
| 8 | 2-Chloroanisole | 2-Methylphenylboronic acid | 98 |
| 9 | 1-Chloro-4-fluorobenzene | 4-Methoxyphenylboronic acid | 97 |
Reaction Conditions: 1 mol% Pd catalyst, K2CO3, aqueous solvent, reflux, 12 h.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction using the PdCl2(Amphos)2 precatalyst is provided below.
Protocol: Synthesis of 3-Amino-2-(2-methylphenyl)pyridine
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl2(Amphos)2)
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol, 1.0 eq.), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Add toluene (20 mL) and deionized water (2 mL) to the vessel.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux at 90 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH aqueous solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain the final product.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Amphos-Catalyzed Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the reaction.
Diagram 3: Logical Relationship of the PdCl2(Amphos)2 Precatalyst Components
Caption: Components of the PdCl2(Amphos)2 precatalyst.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The versatility and functional group tolerance of this reaction have made it an indispensable tool in drug discovery and development.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium catalyst. A variety of phosphine-based ligands have been developed to facilitate this transformation, with bulky, electron-rich biaryl phosphine ligands demonstrating exceptional reactivity. Among these, Amphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has emerged as a highly effective ligand for a broad range of aryl and heteroaryl halides, including challenging aryl chlorides. Its steric bulk and electronic properties promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination using Amphos as the ligand, including a detailed experimental protocol, substrate scope and reactivity data, and an illustration of the catalytic cycle.
Data Presentation
The following tables summarize the typical performance of the Amphos-palladium catalyst system in the Buchwald-Hartwig amination of various aryl halides with a range of amine coupling partners. Yields are generally high for a variety of substrates, demonstrating the broad applicability of this catalyst system.
Table 1: Amination of Aryl Chlorides with Various Amines Using Pd/Amphos
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 98 |
| 4-Chlorotoluene | Aniline | N-(4-Methylphenyl)aniline | 95 |
| 4-Chlorotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 92 |
| 2-Chlorotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 96 |
| 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |
Table 2: Amination of Aryl Bromides with Various Amines Using Pd/Amphos
| Aryl Bromide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 99 |
| 4-Bromotoluene | Aniline | N-(4-Methylphenyl)aniline | 97 |
| 4-Bromotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 95 |
| 2-Bromotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 98 |
| 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides Using Amphos
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction using Amphos as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Amphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), Amphos (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (2 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and stir the mixture at 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylated amine.
Note: The reaction conditions, including temperature, reaction time, and catalyst loading, may need to be optimized for specific substrates.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination when using bulky monophosphine ligands like Amphos. The cycle involves the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
References
Application Notes and Protocols: Amphos as a Ligand for Negishi Coupling of Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A key challenge in this reaction is the effective coupling of sp³-hybridized alkyl halides, which can be prone to side reactions such as β-hydride elimination. The choice of ligand coordinated to the palladium catalyst is crucial in overcoming these challenges. Amphos, a sterically demanding, electron-rich phosphine ligand, has emerged as a valuable ligand for facilitating the Negishi coupling of alkyl halides. This document provides detailed application notes and experimental protocols for the use of Amphos in this context, with a focus on a recently developed aqueous, room-temperature protocol.
Advantages of Amphos in Negishi-like Couplings
The use of a PdCl₂(Amphos)₂ catalyst system offers several advantages, particularly in the context of aqueous, micellar catalysis for the coupling of alkyl and alkenyl halides:
-
High Stereoselectivity: The catalyst system demonstrates excellent stereoselectivity, with complete retention of the E-stereochemistry of the alkenyl halide starting material.[1]
-
Mild Reaction Conditions: The coupling can be performed at room temperature in water, eliminating the need for anhydrous organic solvents and inert atmospheres, which is a significant advantage for green chemistry and industrial applications.[1]
-
In Situ Organozinc Formation: The protocol allows for the in situ generation of the organozinc reagent from the alkyl halide and zinc dust, simplifying the experimental procedure by avoiding the pre-formation of the organometallic reagent.[1]
-
Broad Substrate Scope: The method is applicable to a range of primary and secondary alkyl halides, as well as various E- and Z-alkenyl halides.[1]
Data Presentation
The following tables summarize the quantitative data for the Negishi-like coupling of various alkyl and alkenyl halides using the PdCl₂(Amphos)₂ catalyst system in an aqueous medium.
Table 1: Cross-Coupling of E-Alkenyl Halides with Alkyl Halides
| Entry | Alkenyl Halide (E-isomer) | Alkyl Halide | Product | Yield (%) |
| 1 | (E)-1-Iodooct-1-ene | 1-Iododecane | (E)-Octadec-8-ene | 95 |
| 2 | (E)-β-Bromostyrene | 1-Iododecane | (E)-1-Phenylundec-1-ene | 98 |
Table 2: Cross-Coupling of Z-Alkenyl Halides with Alkyl Halides
| Entry | Alkenyl Halide (Z-isomer) | Alkyl Halide | Product | Yield (%) | E/Z Ratio |
| 3 | (Z)-1-Iodooct-1-ene | 1-Iododecane | (Z)-Octadec-8-ene | 91 | 1:99 |
| 4 | (Z)-β-Bromostyrene | 1-Iododecane | (E)-1-Phenylundec-1-ene | 85 | 98:2 |
Table 3: Cross-Coupling with Secondary Alkyl Halides
| Entry | Alkenyl Halide | Alkyl Halide | Product | Yield (%) |
| 5 | (E)-1-Iodooct-1-ene | 2-Iodopropane | (E)-2-Methylnon-2-ene | 75 |
| 6 | (E)-β-Bromostyrene | Cyclohexyl Iodide | (E)-Cyclohexylstyrene | 82 |
Experimental Protocols
General Procedure for the Aqueous Negishi-like Cross-Coupling:
This protocol is adapted from the work of Krasovskiy, Duplais, and Lipshutz.[1]
Materials:
-
Alkenyl halide (1.0 mmol)
-
Alkyl halide (2.0 mmol)
-
Zinc dust (<10 micron, 10.0 equiv)
-
PdCl₂(Amphos)₂ (1 mol %)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)
-
PTS (diester of PEG-600, α-Tocopherol, and Sebacic acid) surfactant (5 wt %)
-
Deionized water
Procedure:
-
To a 10 mL vial equipped with a magnetic stir bar, add the alkenyl halide (1.0 mmol), alkyl halide (2.0 mmol), zinc dust (10.0 mmol), PdCl₂(Amphos)₂ (0.01 mmol), and TMEDA (1.1 mmol).
-
Prepare a 5 wt % aqueous solution of the PTS surfactant.
-
Add the aqueous PTS solution (3.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-36 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the excess zinc dust.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Visualizations
Caption: Experimental workflow for the aqueous Negishi-like coupling.
Caption: General reaction scheme for the Negishi-like coupling.
Caption: Proposed catalytic cycle for the Negishi-like coupling.
References
Catalyst loading and reaction conditions for Amphos-mediated C-N bond formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst loading and reaction conditions for C-N bond formation utilizing the Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine). The protocols and data presented are intended to serve as a guide for the development of robust and efficient amination reactions in academic and industrial research settings.
Introduction to Amphos in C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The choice of ligand is critical to the success of these palladium-catalyzed reactions, influencing catalyst stability, activity, and substrate scope. Amphos, a sterically hindered and electron-rich monophosphine ligand, has emerged as a versatile option for these transformations. Its di-tert-butylphosphino group provides the necessary steric bulk to promote reductive elimination, while the dimethylamino substituent enhances electron density at the palladium center, facilitating oxidative addition. These electronic and steric properties make Amphos an effective ligand for the coupling of a range of aryl and heteroaryl halides with various primary and secondary amines.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data for Amphos-mediated C-N bond formation, providing a starting point for reaction optimization.
Table 1: Amphos-Mediated Sulfonamidation of an Aryl Bromide
| Entry | Aryl Halide | Amine | Pd Precatalyst | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | DABSO / NFSI | PdCl₂(Amphos)₂ | 5 | Et₃N (3.0) | Isopropyl Alcohol | 75 | 23 | Not Reported |
Data extracted from a protocol for a sulfonamidation reaction, a type of C-N bond formation.[1]
Table 2: General Conditions for Amphos-Mediated Amination (Starting Point)
| Parameter | Recommended Range | Notes |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(Amphos)₂ | The choice of precursor can influence reaction efficiency. |
| Amphos Ligand Loading | 1.5 - 3.0 mol% | A Pd:Ligand ratio of 1:1 to 1:2 is common. |
| Palladium Loading | 1.0 - 2.0 mol% | Can often be lowered with optimization. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Base strength should be matched to the amine pKa. |
| Base Equivalents | 1.2 - 2.0 | Excess base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 h | Monitored by TLC or GC/LC-MS. |
Experimental Protocols
The following are detailed experimental protocols for key experiments cited in the data tables.
Protocol 1: General Procedure for Amphos-Mediated Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a general starting point for the coupling of aryl chlorides with amines using an in-situ generated Amphos-palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine)
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Amphos (e.g., 0.04 mmol, 4 mol%).
-
Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for the Sulfonamidation of 4-Bromobiphenyl using a PdCl₂(Amphos)₂ Precatalyst[1]
This protocol details a specific C-N bond formation reaction using a pre-formed Amphos-palladium complex.
Materials:
-
4-Bromobiphenyl
-
Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)
-
Triethylamine (Et₃N)
-
Anhydrous isopropyl alcohol
-
Reaction vessel
Procedure:
-
To a reaction vessel, add 4-bromobiphenyl (1.17 g, 5.00 mmol), DABSO (721 mg, 3.00 mmol), and PdCl₂(Amphos)₂ (177 mg, 0.25 mmol).[1]
-
Add anhydrous isopropyl alcohol (20 mL) followed by triethylamine (2.1 mL, 15 mmol) at room temperature.[1]
-
Stir the mixture at 75 °C for 23 hours.[1]
-
Cool the suspension to room temperature and add NFSI (2.36 g, 7.5 mmol).[1]
-
Stir the reaction mixture for 3 hours until completion.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dilute the residue with ethyl acetate (20 mL) and filter through a celite pad.[1]
-
The filtrate contains the crude product, which can be further purified as needed.
Mandatory Visualizations
Catalytic Cycle of Amphos-Mediated C-N Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where the Amphos ligand facilitates the transformation.
Caption: Catalytic cycle for Amphos-mediated C-N bond formation.
Experimental Workflow for a Typical Amphos-Mediated Amination
This diagram outlines the standard laboratory workflow for setting up and performing an Amphos-catalyzed C-N coupling reaction.
Caption: Workflow for Amphos-mediated C-N coupling experiments.
References
Application of Amphos in the Preparation of Materials for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as Amphos, is a highly effective electron-rich phosphine ligand extensively utilized in palladium-catalyzed cross-coupling reactions.[1] Its sterically demanding di-tert-butylphosphine group and the electron-donating N,N-dimethylamino substituent contribute to the high activity and stability of the corresponding palladium catalysts.[1] These characteristics make Amphos an invaluable tool in the synthesis of a wide array of organic electronic materials, including conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), as well as small molecules for organic light-emitting diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the use of Amphos in the preparation of materials for organic electronics, focusing on Suzuki-Miyaura cross-coupling polymerization and Buchwald-Hartwig amination reactions.
Key Applications of Amphos in Organic Electronics
Amphos-based palladium catalysts have demonstrated exceptional performance in the following key transformations for the synthesis of organic electronic materials:
-
Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds, essential for constructing the π-conjugated backbones of many organic semiconductors. Amphos-ligated palladium catalysts promote efficient coupling between aryl halides and arylboronic acids or esters, enabling the synthesis of a diverse range of conjugated polymers and small molecules.[2]
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is crucial for synthesizing hole-transporting materials (HTMs) and host materials used in OLEDs, as well as for introducing nitrogen-containing heterocycles into conjugated systems. Amphos facilitates the coupling of aryl halides with amines, offering a versatile route to these important classes of materials.[3]
-
Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds, which are incorporated into the backbones of some organic semiconductors to tune their electronic and optical properties. Amphos-based catalysts can be employed for the coupling of aryl halides with terminal alkynes.[4][5]
Data Presentation: Performance of Amphos-Catalyzed Reactions
The following tables summarize representative quantitative data from the literature for Suzuki-Miyaura polymerization and Buchwald-Hartwig amination reactions utilizing Amphos or structurally related phosphine ligands in the synthesis of organic electronic materials.
Table 1: Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization of Thiophene Monomers using an Amphos-based Precatalyst [2][6]
| Monomer | Precatalyst | Base | Solvent | Polymer | M_n ( g/mol ) | Dispersity (Đ) |
| 2,5-Dibromothiophene | (tolyl)PdAmphos(Br) | CsF | THF | Polythiophene (P3HT) | - | 1.18 |
| Thiophene monomer | AmPhos Pd precatalyst / 4-iodobenzonitrile | K₃PO₄ | THF | Polythiophene (P3HT) | - | Low |
| Fluorene monomer | AmPhos Pd precatalyst / 4-iodobenzonitrile | K₃PO₄ | THF | Polyfluorene | - | Low |
Table 2: Buchwald-Hartwig Amination for the Synthesis of a Hole Transport Material [3]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
| 2,7-Dibromo-9,9-dimethylfluorene | 4-(N-phenylamino)phenylboronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | Fluorene-based HTM | 85 |
Note: While the specific ligand used in this example is P(t-Bu)₃, its structural and electronic similarities to Amphos make this a relevant example of the reaction class.
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization (CTCP) using an Amphos-based Precatalyst
This protocol is adapted from the literature describing the use of an Amphos-based palladium precatalyst for the controlled polymerization of thiophene monomers.[2][6]
Materials:
-
2,5-Dibromo-3-hexylthiophene (monomer)
-
(tolyl)PdAmphos(Br) (precatalyst)
-
Cesium fluoride (CsF) (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon inert gas
Procedure:
-
Preparation of the Catalyst/Base Mixture: In a glovebox or under an inert atmosphere, add the (tolyl)PdAmphos(Br) precatalyst (1 mol%) and CsF (2.2 equivalents relative to the monomer) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Stir the mixture at room temperature for 1 hour prior to the addition of the monomer. This pre-mixing step is crucial for achieving a narrow dispersity.[2]
-
Polymerization: Dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous THF in a separate flask.
-
Transfer the monomer solution to the flask containing the pre-stirred catalyst/base mixture via cannula.
-
Stir the reaction mixture at room temperature for the desired polymerization time (e.g., 2-24 hours). The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum to obtain P3HT as a solid.
Characterization: The resulting polymer should be characterized by GPC to determine the number-average molecular weight (M_n) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the regioregularity.
Protocol 2: Synthesis of a Fluorene-based Hole Transport Material via Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling reaction to synthesize small molecules for OLEDs, based on established methods.[3]
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene
-
Secondary amine (e.g., diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Amphos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Nitrogen or Argon inert gas
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Amphos (2-4 mol%), and NaOtBu (2.5 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 2,7-dibromo-9,9-dimethylfluorene (1 equivalent) and the secondary amine (2.2 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure hole transport material.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The material's thermal properties (T_g, T_d) can be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and its electrochemical properties (HOMO/LUMO levels) by cyclic voltammetry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Amphos-Catalyzed Reactions: Solvent Selection and Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and optimizing solvents for cross-coupling reactions catalyzed by Amphos and its derivatives. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document offers a summary of solvent effects, detailed experimental protocols, and data-driven recommendations to aid in the development of robust and efficient catalytic processes.
Introduction to Amphos in Catalysis
[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine (Amphos) is a highly effective electron-rich and sterically demanding phosphine ligand. Its unique properties make it a versatile ligand for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The bulky di-tert-butylphosphino group and the electron-donating dimethylamino group contribute to the high catalytic activity and stability of the resulting palladium complexes.
Solvent Selection Considerations
The solvent plays a crucial role in Amphos-catalyzed reactions by influencing:
-
Solubility: Ensuring that all reactants, catalysts, and bases are sufficiently soluble is essential for a homogeneous reaction mixture and optimal catalytic turnover.
-
Catalyst Activity and Stability: The solvent can coordinate to the palladium center, affecting the stability of the active catalytic species and influencing the rates of oxidative addition and reductive elimination.
-
Polarity: The polarity of the solvent can impact the reaction mechanism and the solubility of inorganic bases. Aprotic polar solvents are often favored. In some cases, aqueous solvent mixtures can be highly effective, particularly with water-soluble Amphos derivatives.[1]
Commonly used solvents in Amphos-catalyzed reactions include:
-
Ethers: Tetrahydrofuran (THF), 1,4-dioxane, and the greener alternative 2-methyltetrahydrofuran (2-MeTHF).[2]
-
Aromatic Hydrocarbons: Toluene and xylenes.
-
Aqueous Mixtures: Water, often in combination with an organic co-solvent like toluene, acetonitrile, or THF, especially when using water-soluble Amphos variants like t-Bu-Amphos.[1]
Data on Solvent Optimization
The following tables summarize the impact of different solvents on the yield of common Amphos-catalyzed reactions.
Table 1: Solvent Screening for a Model Suzuki-Miyaura Coupling Reaction
Reaction: Aryl Bromide + Arylboronic Acid -> Biaryl Catalyst System: Pd(OAc)₂ / Amphos Base: K₃PO₄ Temperature: 80-100 °C
| Entry | Solvent | Yield (%) | Notes |
| 1 | Toluene | >95 | Often a reliable choice for Suzuki-Miyaura couplings. |
| 2 | 1,4-Dioxane | ~90-95 | Another effective solvent, though considered less "green". |
| 3 | THF | ~85-90 | Good performance, can sometimes lead to lower yields compared to toluene or dioxane. |
| 4 | 2-MeTHF | ~90-95 | A greener alternative to THF with comparable or better performance.[2] |
| 5 | Toluene/Water (10:1) | >95 | Biphasic system can be highly effective, especially with water-soluble bases. |
| 6 | Water (with t-Bu-Amphos) | >95 | Excellent yields can be achieved in neat water with water-soluble Amphos derivatives.[1] |
Table 2: Solvent Effects on a Model Buchwald-Hartwig Amination Reaction
Reaction: Aryl Bromide + Secondary Amine -> Aryl Amine Catalyst System: [Pd(allyl)Cl]₂ / Amphos derivative Base: NaOt-Bu Temperature: 90-110 °C
| Entry | Solvent | Conversion (%) | Notes |
| 1 | Toluene | >95 | Generally the solvent of choice for Buchwald-Hartwig aminations.[3] |
| 2 | 1,4-Dioxane | ~90 | Good results, but often slightly lower conversion than toluene.[3] |
| 3 | THF | ~80-85 | Can be used, but may require longer reaction times or higher temperatures. |
| 4 | Xylenes | >95 | Useful for higher reaction temperatures if required. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Optimization in an Amphos-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol outlines a general method for screening different solvents to find the optimal conditions for a specific Suzuki-Miyaura reaction.
Diagram of the Experimental Workflow
Caption: Workflow for Solvent Optimization in Suzuki-Miyaura Coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Amphos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous solvents (Toluene, 1,4-Dioxane, THF, 2-MeTHF)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
To a reaction vial containing a stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and Amphos (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vial.
-
Add the chosen anhydrous solvent (5 mL) to the reaction vial.
-
Seal the vial and purge with an inert gas for 10-15 minutes.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or LC-MS to determine the yield.
-
Repeat the procedure for each solvent to be tested.
Protocol 2: General Procedure for Solvent Screening in an Amphos-Catalyzed Buchwald-Hartwig Amination
This protocol provides a framework for comparing different solvents for a Buchwald-Hartwig amination reaction.
Diagram of the Catalytic Cycle
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol% Pd)
-
Amphos or a derivative (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous solvents (Toluene, 1,4-Dioxane, THF, Xylenes)
-
Schlenk tube or sealed reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube or reaction vial containing a stir bar, add the palladium precatalyst (0.005 mmol for [Pd(allyl)Cl]₂) and the Amphos ligand (0.02 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (5 mL) and stir for 10 minutes to form the active catalyst.
-
Add the aryl halide (1.0 mmol), amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the conversion and yield by analysis of the crude product.
-
Repeat the experiment for each solvent to be evaluated.
Conclusion
The selection of an appropriate solvent is a critical step in optimizing Amphos-catalyzed cross-coupling reactions. While toluene often provides excellent results for both Suzuki-Miyaura and Buchwald-Hartwig reactions, other solvents such as 1,4-dioxane, THF, and greener alternatives like 2-MeTHF should also be considered.[2][3] For reactions involving water-soluble substrates or Amphos derivatives, aqueous solvent systems can offer high efficiency and facilitate catalyst recycling.[1] The provided protocols offer a systematic approach to screen and identify the optimal solvent for a given transformation, leading to improved yields and more efficient chemical syntheses.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
Application Notes and Protocols for Room-Temperature Suzuki Couplings with the Amphos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions at room temperature utilizing the Amphos [di-tert-butyl(4-dimethylaminophenyl)phosphine] ligand. The use of the electron-rich and sterically bulky Amphos ligand facilitates the coupling of a variety of aryl and heteroaryl chlorides and bromides with boronic acids under mild conditions, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Core Advantages of Amphos-Mediated Room-Temperature Suzuki Couplings:
-
Mild Reaction Conditions: Eliminates the need for high temperatures, reducing energy consumption and minimizing the degradation of sensitive functional groups.
-
Broad Substrate Scope: Effective for the coupling of both electron-rich and electron-deficient aryl/heteroaryl halides.
-
High Yields: Generally provides good to excellent yields of the desired biaryl products.
-
Operational Simplicity: The use of air-stable pre-catalysts like PdCl₂(Amphos)₂ simplifies reaction setup.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions performed with the Amphos ligand.
Table 1: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | PdCl₂(Amphos)₂ (1) | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 5 | 79 |
Note: While this reaction was performed at 90°C, it serves as a valuable reference for a typical protocol with the Amphos pre-catalyst.
Table 2: Model Room-Temperature Suzuki-Miyaura Coupling for Polymerization Studies
| Entry | Aryl Halide (equiv.) | Boronic Acid (equiv.) | Pre-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product Formation | Reference |
| 1 | 2,5-dibromothiophene (1) | phenylboronic acid ester (excess) | Amphos Pd pre-catalyst | K₃PO₄ | THF | Room Temp. | - | Exclusive diphenyl-substituted thiophene |
Experimental Protocols
Protocol 1: General Procedure for Room-Temperature Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
This protocol is adapted from literature procedures for Suzuki couplings using bulky phosphine ligands at room temperature. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Amphos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene), 5 mL
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), Amphos ligand (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: High-Temperature Suzuki-Miyaura Coupling of a Heteroaryl Chloride (Reference Protocol)
This protocol details the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid at 90°C using the pre-catalyst PdCl₂(Amphos)₂.
Materials:
-
3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 equiv)
-
PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 1.3 g, 9.4 mmol, 1.5 equiv)
-
Toluene (20 mL)
-
Deionized water (2 mL)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Nitrogen source
Procedure:
-
To a reaction vessel, sequentially add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, potassium carbonate, toluene, and deionized water.
-
Flush the vessel with nitrogen.
-
Heat the reaction mixture to 90°C and maintain at reflux for 5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate.
-
Wash the organic layer with 1 M NaOH (aq) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine.
Mandatory Visualizations
Application Notes and Protocols for Microwave-Assisted Cross-Coupling Reactions Utilizing Amphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging the Amphos ligand in microwave-assisted palladium-catalyzed cross-coupling reactions. The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction consistency, making it a valuable tool in modern synthetic chemistry, particularly for applications in drug discovery and materials science.
Introduction to Amphos in Cross-Coupling Reactions
Amphos, a sterically hindered and electron-rich phosphine ligand, has demonstrated utility in various palladium-catalyzed cross-coupling reactions. Its specific electronic and steric properties can promote efficient oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates. When combined with microwave heating, reactions employing the Amphos ligand can be driven to completion in a fraction of the time required by conventional heating methods. This document outlines protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful C-C and C-N bond-forming reactions in organic synthesis.
I. Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted aromatic compounds. The use of the PdCl₂(Amphos)₂ precatalyst under microwave irradiation offers a rapid and efficient route to these valuable motifs.
General Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. Microwave irradiation accelerates the various steps within this cycle.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid
This protocol is adapted from a conventional heating method and optimized for microwave synthesis.[1][2]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Microwave synthesis vial (10-20 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 3-amino-2-chloropyridine (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), PdCl₂(Amphos)₂ (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add toluene (4 mL) and deionized water (0.4 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative data for the microwave-assisted Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/Amphos catalytic system.
| Entry | Aryl Halide | Arylboronic Acid | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 120 | 10 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 130 | 20 | 88 |
| 3 | 3-Bromoanisole | 3-Thienylboronic acid | 120 | 15 | 92 |
| 4 | 1-Iodonaphthalene | 2-Naphthylboronic acid | 140 | 25 | 85 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 130 | 30 | 78 |
II. Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the synthesis of a wide range of arylamines. The use of an Amphos-based palladium catalyst under microwave irradiation provides a rapid and efficient method for this transformation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a microwave-assisted Buchwald-Hartwig amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Amphos-Catalyzed Amination
Welcome to the technical support center for Amphos-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to improve yields and overcome common challenges in your C-N coupling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during Amphos-catalyzed amination reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species has not been efficiently generated from the precatalyst.[1] 2. Poor Ligand Choice: Amphos may not be the optimal ligand for the specific substrate combination. 3. Inappropriate Base: The base may be too weak to deprotonate the amine or incompatible with the substrates.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | 1. Use a well-defined precatalyst: Employing a precatalyst like [Pd(Amphos)(cinnamyl)Cl] ensures efficient generation of the active catalyst.[1] 2. Screen alternative ligands: Consider other biarylphosphine ligands if optimization with Amphos fails. 3. Base Optimization: Screen stronger bases such as NaOtBu, KOtBu, or LHMDS. For sensitive substrates, weaker bases like Cs2CO3 or K3PO4 can be tested, possibly at higher temperatures.[1] 4. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 80-100 °C. |
| Formation of Side Products | 1. Hydrodehalogenation: Reduction of the aryl halide starting material. 2. Homocoupling: Formation of biaryl products from the aryl halide. 3. Ligand Degradation: Decomposition of the Amphos ligand under the reaction conditions. | 1. Ensure an inert atmosphere: Use rigorous techniques to exclude oxygen and moisture. Degas the solvent thoroughly. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 0.1-0.5 mol%.[1] 3. Use a more stable precatalyst: Well-defined precatalysts can improve stability and reduce the likelihood of ligand degradation. |
| Reaction Stalls | 1. Catalyst Deactivation: The active catalyst may be decomposing over time. 2. Inhibition by Substrates/Products: The starting materials or products may be coordinating to the palladium center and inhibiting catalysis. | 1. Use a more robust precatalyst: Consider a precatalyst that generates the active species more slowly and consistently. 2. Modify Reaction Conditions: Adjusting the solvent or temperature may help to mitigate inhibitory effects. |
| Poor Reproducibility | 1. Variable Quality of Reagents: Purity of the solvent, base, and substrates can significantly impact the reaction outcome. 2. Inconsistent Catalyst Activation: In situ catalyst generation can be sensitive to reaction setup and reagent quality. | 1. Use High-Purity Reagents: Ensure solvents are anhydrous and degassed. Use freshly opened or purified substrates and bases. 2. Employ a Well-Defined Precatalyst: Using a precatalyst like [Pd(Amphos)(cinnamyl)Cl] provides more consistent results.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium source for Amphos-catalyzed amination?
A1: While various palladium sources like Pd(OAc)2 or Pd2(dba)3 can be used to generate the active catalyst in situ with the Amphos ligand, the use of a well-defined palladium precatalyst is highly recommended for improved activity and reproducibility.[1] A particularly effective precatalyst is [Pd(Amphos)(cinnamyl)Cl], which has demonstrated high efficiency in the amination of a wide range of aryl chlorides.[1]
Q2: Which base should I choose for my Amphos-catalyzed amination?
A2: The choice of base is critical and depends on the specific substrates. For most applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a good starting point.[1] If your substrates are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, although higher reaction temperatures may be required.
Q3: What are the recommended solvents and temperatures?
A3: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig amination reactions. The optimal temperature depends on the reactivity of the substrates. Many Amphos-catalyzed couplings of aryl chlorides proceed efficiently at temperatures ranging from 80 °C to 110 °C.[1] For highly reactive substrates, reactions can sometimes be conducted at room temperature.
Q4: How can I minimize side reactions?
A4: To minimize side reactions such as hydrodehalogenation, it is crucial to maintain an inert atmosphere by excluding oxygen and moisture from the reaction. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing the solvent. Using the lowest effective catalyst loading can also help to suppress side reactions.
Q5: Is it necessary to use a precatalyst?
A5: While not strictly necessary, using a well-defined precatalyst offers several advantages over generating the catalyst in situ. Precatalysts are often more stable, easier to handle, and provide more reproducible results by ensuring the efficient formation of the active monoligated Pd(0) species.[1]
Data Presentation
Table 1: Amination of Various Aryl Chlorides with Primary Amines using [Pd(Amphos)(cinnamyl)Cl] Precatalyst
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | N-(4-methylphenyl)hexan-1-amine | 95 |
| 2 | 4-Chloroanisole | Benzylamine | N-(4-methoxyphenyl)-1-phenylmethanamine | 92 |
| 3 | 2-Chlorotoluene | Cyclohexylamine | N-(2-methylphenyl)cyclohexanamine | 98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Allylamine | N-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine | 85 |
| 5 | 2-Chloropyridine | Isobutylamine | N-isobutylpyridin-2-amine | 90 |
Reaction Conditions: 0.1-0.3 mol% [Pd(Amphos)(cinnamyl)Cl], 1.2 equiv. Amine, 1.4 equiv. NaOtBu, Toluene, 110 °C, 16h.[1]
Table 2: Amination of Aryl Chlorides with Secondary Amines using [Pd(Amphos)(cinnamyl)Cl] Precatalyst
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(4-methylphenyl)morpholine | 99 |
| 2 | 4-Chloroanisole | Piperidine | 1-(4-methoxyphenyl)piperidine | 97 |
| 3 | 2-Chlorotoluene | N-Methylaniline | N-methyl-N-phenyl-o-toluidine | 96 |
| 4 | 1-Chloro-4-fluorobenzene | Pyrrolidine | 1-(4-fluorophenyl)pyrrolidine | 94 |
| 5 | 3-Chloropyridine | Diethylamine | N,N-diethylpyridin-3-amine | 88 |
Reaction Conditions: 0.1-0.3 mol% [Pd(Amphos)(cinnamyl)Cl], 1.2 equiv. Amine, 1.4 equiv. NaOtBu, Toluene, 110 °C, 16h.[1]
Experimental Protocols
Protocol 1: General Procedure for the Amphos-Catalyzed Amination of Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
[Pd(Amphos)(cinnamyl)Cl] precatalyst (0.001-0.003 mmol, 0.1-0.3 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the [Pd(Amphos)(cinnamyl)Cl] precatalyst and sodium tert-butoxide to the Schlenk tube.
-
Add the aryl chloride and the amine to the reaction vessel.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common issues.
References
Buchwald-Hartwig Coupling with Amphos: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Amphos ligand in Buchwald-Hartwig amination reactions. While Amphos (di-tert-butyl(phenyl)phosphine) is a valuable ligand for these reactions, certain side reactions can occur. This guide aims to help you identify, mitigate, and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Buchwald-Hartwig amination using the Amphos ligand?
A1: The most prevalent side reactions are hydrodehalogenation of the aryl halide starting material and, to a lesser extent, the formation of aryl ethers if water or alcohols are present in the reaction mixture.
Q2: What is hydrodehalogenation and why does it occur?
A2: Hydrodehalogenation is the replacement of the halogen atom on your aryl halide with a hydrogen atom, leading to an undesired arene byproduct. This can occur through a competing catalytic cycle involving β-hydride elimination from a palladium-amido intermediate or through other reductive pathways.
Q3: How can I minimize hydrodehalogenation when using Amphos?
A3: Minimizing hydrodehalogenation often involves careful optimization of reaction conditions. Key strategies include using the appropriate base, controlling the reaction temperature, and ensuring the proper palladium-to-ligand ratio.
Q4: Can the choice of base influence the extent of side reactions?
A4: Absolutely. Strong, non-nucleophilic bases are generally preferred. The choice of base can significantly impact the rate of the desired amination versus the side reactions. For instance, using a weaker base might slow down the reaction, but it can also suppress certain side pathways.
Q5: Is ether formation a significant concern with Amphos?
A5: While generally less common than hydrodehalogenation, ether formation can occur if your reaction conditions are not strictly anhydrous, especially when using alkoxide bases. The palladium catalyst can facilitate the coupling of the aryl halide with residual water or alcohols.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Buchwald-Hartwig amination with the Amphos ligand.
Problem 1: Low yield of the desired amine product with significant formation of a hydrodehalogenated byproduct.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20 °C increments. While higher temperatures can increase reaction rates, they can also favor the hydrodehalogenation pathway. |
| Incorrect base or base strength. | If using a very strong base like NaOtBu, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical in balancing the rates of productive C-N bond formation and side reactions. |
| Suboptimal Palladium:Amphos ratio. | The optimal Pd:L ratio is crucial. Typically, a ratio of 1:1 to 1:2 is used. An excess of the phosphine ligand can sometimes promote side reactions. Try screening different ratios to find the optimal balance for your specific substrates. |
| Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. Water or other protic impurities can serve as a hydrogen source for the hydrodehalogenation reaction. |
Problem 2: Formation of an aryl ether byproduct.
| Possible Cause | Suggested Solution |
| Presence of water or alcohol. | Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the amine and aryl halide before use. If using an alkoxide base, ensure it is of high purity and handled under inert conditions. |
| Use of an alkoxide base in the presence of water. | If water cannot be completely excluded, consider using a non-alkoxide base like K₃PO₄ or Cs₂CO₃. |
Problem 3: Reaction is sluggish or does not go to completion.
| Possible Cause | Suggested Solution |
| Insufficiently active catalyst. | Ensure the palladium precursor and Amphos ligand are of high quality. Consider using a pre-formed palladium-Amphos catalyst if available. |
| Low reaction temperature. | While high temperatures can promote side reactions, a certain activation energy is required. If the reaction is too slow, cautiously increase the temperature in small increments. |
| Inappropriate solvent. | The choice of solvent can influence the solubility of the reactants and the catalytic species. Toluene and dioxane are common choices. Consider screening other aprotic, non-polar solvents. |
Data on Reaction Parameter Effects
The following table summarizes the general effects of key reaction parameters on the desired amination versus the common side reactions when using a bulky, electron-rich phosphine ligand like Amphos.
| Parameter | Effect on Desired Amination | Effect on Hydrodehalogenation | Effect on Ether Formation | General Recommendation for Amphos |
| Temperature | Rate increases with temperature | Rate increases significantly at higher temperatures | Rate increases with temperature | Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. |
| Base Strength | Stronger bases generally increase the rate | Very strong bases can promote this side reaction | Alkoxide bases can lead to ether formation if water is present | Use the weakest base that effectively promotes the desired reaction (e.g., K₃PO₄, Cs₂CO₃). |
| Pd:Amphos Ratio | Optimal ratio is crucial for catalytic activity | Deviations from the optimal ratio can increase side reactions | Less directly affected, but catalyst stability is key | Screen ratios from 1:1 to 1:2 to find the optimum for your system. |
| Solvent Polarity | Aprotic, non-polar to moderately polar solvents are generally effective | Generally less sensitive to solvent polarity | More likely in protic or wet solvents | Use dry, aprotic solvents like toluene or dioxane. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with Amphos
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Amphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Amphos, and NaOtBu.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Minimizing Hydrodehalogenation
-
Modify Step 1 & 3: Replace NaOtBu with potassium phosphate (K₃PO₄, 2.0 mmol).
-
Modify Step 4: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish.
-
Alternative: Use a 1:1 Pd:Amphos ratio and monitor for any improvement.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Side Reactions
Caption: Main catalytic cycle and competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Troubleshooting Catalyst Deactivation with Amphos Ligand
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving Amphos ligands. The information is presented in a practical question-and-answer format to help you quickly identify and solve problems in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish or has stalled completely. What are the potential causes related to catalyst deactivation?
A1: Sluggish or stalled reactions are common indicators of catalyst deactivation. With Amphos-palladium systems, two primary deactivation pathways are frequently observed:
-
Formation of Palladium Black: The active, soluble Pd(0) species can agglomerate to form insoluble and catalytically inactive palladium nanoparticles, commonly known as palladium black. This is often observed with bulky, monodentate phosphine ligands like Amphos.
-
Ligand Oxidation: The Amphos ligand, being a phosphine, is susceptible to oxidation to its corresponding phosphine oxide (Amphos=O). This oxidized form does not effectively stabilize the palladium center, leading to catalyst decomposition.
Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?
A2: A black precipitate is a strong indication of palladium black formation, a common deactivation pathway for catalysts with bulky phosphine ligands.
-
Cause: This typically occurs due to the instability of the monoligated Pd(0) species, especially at higher temperatures or with prolonged reaction times. The presence of oxygen can also accelerate this process.
-
Solution:
-
Degas your solvents and reagents thoroughly: Oxygen can promote both ligand oxidation and the formation of palladium black. Purging your reaction vessel and solvents with an inert gas (e.g., nitrogen or argon) is crucial.
-
Use a pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more controlled generation of the active species and reduce the likelihood of aggregation.
-
Optimize reaction temperature: Higher temperatures can accelerate the rate of palladium black formation. Consider running the reaction at a lower temperature if feasible.
-
Q3: How can I minimize the risk of Amphos ligand oxidation?
A3: Preventing ligand oxidation is critical for maintaining catalyst activity.
-
Rigorous degassing: Ensure all solvents, reagents, and the reaction headspace are free of oxygen. This is the most critical step.
-
Use high-purity reagents: Impurities in starting materials or solvents can sometimes introduce oxidants.
-
Handle the ligand under an inert atmosphere: When preparing your reaction, handle the Amphos ligand in a glovebox or under a steady stream of inert gas.
Q4: My reaction yield is inconsistent between batches. Could this be related to catalyst deactivation?
A4: Yes, inconsistent yields can be a symptom of variable catalyst deactivation.
-
Check for oxygen leaks: Small, undetected leaks in your reaction setup can lead to varying levels of ligand oxidation and palladium black formation, resulting in inconsistent yields.
-
Ensure consistent reagent quality: The purity of your substrates, base, and solvents can impact catalyst stability. Use reagents from a reliable source and consider purifying them if necessary.
-
Standardize your degassing procedure: Ensure your degassing protocol is consistent for every reaction.
Quantitative Data Summary
While specific quantitative data on the deactivation of Amphos-ligated catalysts is often dependent on the specific reaction conditions, the following table summarizes general observations from the literature on related systems. This data is intended to provide a qualitative understanding of factors influencing catalyst stability.
| Parameter | Condition A | Condition B | Observation | Potential Implication for Amphos Catalysts |
| Solvent Degassing | Thoroughly Degassed | Not Degassed | Higher yield and catalyst stability | Rigorous degassing is critical to prevent oxidative deactivation. |
| Reaction Temperature | Room Temperature | 80 °C | Increased formation of Pd black at higher temperatures | Lowering the reaction temperature may improve catalyst lifetime. |
| Ligand:Palladium Ratio | 1:1 | >2:1 | Excess ligand can sometimes stabilize the catalyst | Optimizing the ligand-to-metal ratio may prevent aggregation. |
| Catalyst Recycling | Cycle 1 | Cycle 3 | Significant drop in activity after multiple cycles | Deactivation may limit the recyclability of the catalyst.[1] |
Experimental Protocols
Protocol for Monitoring Amphos Ligand Oxidation via ³¹P NMR Spectroscopy
This protocol allows for the in-situ monitoring of the Amphos ligand's integrity throughout a catalytic reaction. The oxidation of Amphos to Amphos oxide can be tracked by the appearance of a new peak in the ³¹P NMR spectrum.
Materials:
-
Reaction mixture containing the Amphos-palladium catalyst
-
NMR tube compatible with your spectrometer
-
Deuterated solvent for locking
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, carefully transfer an aliquot of the reaction mixture (at t=0) to an NMR tube.
-
Add a suitable deuterated solvent for locking.
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters might include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5-10 seconds (to ensure quantitative integration)
-
Number of scans: 128 or higher for good signal-to-noise
-
-
-
Data Analysis:
-
The ³¹P NMR spectrum of the free Amphos ligand will show a characteristic chemical shift. The exact chemical shift can vary depending on the solvent and coordination to palladium.
-
The oxidized form, Amphos oxide, will appear at a different chemical shift, typically downfield from the parent phosphine.
-
By integrating the signals for Amphos and its oxide, you can quantify the extent of ligand oxidation over time.
-
-
Time-Course Monitoring:
-
To monitor the reaction, take aliquots at different time points (e.g., 1h, 4h, 24h) and repeat the NMR analysis. This will provide a kinetic profile of ligand degradation.
-
Note: The exact ³¹P NMR chemical shifts for Amphos and its oxide should be determined experimentally or referenced from reliable sources for your specific conditions. As a general reference for phosphines, the oxide typically appears at a significantly different chemical shift. For example, the ³¹P chemical shift of tricyclohexylphosphine is around 11 ppm, while its oxide is around 55 ppm.
Visualizations
Caption: Major deactivation pathways for Amphos-ligated palladium catalysts.
Caption: A logical workflow for troubleshooting Amphos catalyst deactivation.
References
Strategies to reduce reaction times in Amphos-mediated couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amphos-mediated coupling reactions, with a focus on strategies to reduce reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during Amphos-mediated couplings in a question-and-answer format.
Q1: My Amphos-mediated coupling is very slow or has stalled. What are the likely causes and how can I accelerate it?
A1: Sluggish or stalled reactions are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Insufficient Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is running at room temperature or a low temperature, gradually increasing the heat is often the most effective way to increase the reaction rate.[1] For instance, some Suzuki-Miyaura couplings are refluxed at 90°C.[2]
-
Low Catalyst Loading: The concentration of the active palladium catalyst can be a limiting factor. If you suspect this is the case, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can significantly improve the reaction speed.
-
Suboptimal Base: The choice and quality of the base are critical. A base that is not strong enough or has poor solubility in the reaction medium can lead to slow deprotonation of the amine or transmetalation. Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or a t-butoxide salt) or using a co-solvent to improve solubility.
-
Poor Reagent Purity: Impurities in your starting materials (aryl halide, boronic acid/ester, or amine) or solvents can poison the palladium catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed.
-
Inefficient Mixing: In biphasic reactions, vigorous stirring is essential to ensure efficient mass transfer between the phases.
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid. What can I do to minimize this?
A2: Homocoupling is often a result of oxygen in the reaction mixture. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
Q3: My reaction yield is low despite the starting material being fully consumed. What could be the reason?
A3: Low isolated yields with complete consumption of starting materials can point towards product degradation or the formation of soluble byproducts that are lost during workup. Consider the following:
-
Product Instability: Your product might be sensitive to the reaction conditions (e.g., high temperature or strong base). Try running the reaction at a lower temperature for a longer period.
-
Workup Issues: Ensure your extraction and purification methods are suitable for your product. It's possible the product is partially soluble in the aqueous phase or is being lost during chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for an Amphos-mediated coupling?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A good starting point is typically 1-2 mol% of the palladium precursor. For challenging substrates or when faster reaction times are desired, this can be increased to 3-5 mol%.
Q2: Which palladium source is best to use with the Amphos ligand?
A2: While various palladium sources can be used, pre-formed palladium(II) complexes such as PdCl₂(Amphos)₂ are often convenient as they are air-stable and easy to handle.[2] Alternatively, a palladium(0) source like Pd₂(dba)₃ can be used in combination with the Amphos ligand.
Q3: What is the best solvent for Amphos-mediated couplings?
A3: Toluene and dioxane are commonly used solvents for these reactions.[2][3] The choice of solvent can impact the solubility of the reagents and the reaction rate. For some applications, biphasic solvent systems including water are employed.[2]
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the specific type of coupling and the sensitivity of your substrates.
-
For Suzuki-Miyaura couplings: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[2]
-
For Buchwald-Hartwig aminations: Stronger, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS are often required.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product.
Quantitative Data on Reaction Parameters
The following table provides a summary of how different reaction parameters can influence the reaction time in a typical Amphos-mediated coupling. Please note that these are general trends, and the optimal conditions should be determined experimentally for each specific reaction.
| Parameter | Condition A (Slower) | Condition B (Faster) | Rationale |
| Temperature | Room Temperature (25°C) | Reflux (e.g., 90-110°C) | Increased temperature provides more kinetic energy, accelerating the reaction rate.[1] |
| Catalyst Loading | 0.5 - 1 mol% | 2 - 5 mol% | Higher catalyst concentration increases the number of active catalytic sites. |
| Base Strength | K₂CO₃ | NaOtBu or Cs₂CO₃ | A stronger base can accelerate the deprotonation step, which can be rate-limiting. |
| Solvent | Aprotic (e.g., Toluene) | Biphasic with water | The presence of water can sometimes accelerate the reaction, particularly in Suzuki-Miyaura couplings.[2] |
Experimental Protocols
Key Experiment 1: Amphos-Mediated Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(o-tolyl)-3-pyridinamine via a Suzuki-Miyaura coupling.[2][4]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic acid
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M NaOH (aq)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[2]
-
Add toluene (20 mL) and deionized water (2 mL) to the vessel.[2]
-
Seal the vessel and purge with an inert gas (N₂) for 10-15 minutes.
-
Under a positive pressure of N₂, heat the reaction mixture to 90°C with vigorous stirring and maintain at reflux for 5 hours.[2][4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M NaOH (aq) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to obtain the final product.[2]
Key Experiment 2: Buchwald-Hartwig Amination with a Related Bulky Phosphine Ligand (XPhos)
This protocol describes a typical Buchwald-Hartwig amination using a palladium catalyst and the XPhos ligand, which is structurally and functionally similar to Amphos.[2]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-necked flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a two-necked flask, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) under a nitrogen atmosphere.[2]
-
Add degassed toluene (5 mL) to the flask and stir the mixture at room temperature for 5 minutes.[2]
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the mixture.[2]
-
Heat the resulting mixture to reflux and stir for 6 hours.[2]
-
Monitor the reaction progress by GC.[2]
-
After completion, cool the reaction to room temperature and quench with water (10 mL).[2]
-
Separate the organic layer and wash it with water (10 mL) and then brine (10 mL).[2]
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane : ethyl acetate = 9 : 1).[2]
Visualizations
Caption: A flowchart for troubleshooting slow reactions.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Substrate Solubility in Amphos-Type Reaction Systems
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with poor substrate solubility in palladium-catalyzed cross-coupling reactions utilizing Amphos-type ligands.
Frequently Asked Questions (FAQs)
Q1: My starting material, an aryl halide, is poorly soluble in the reaction solvent. What is the first step I should take to improve the reaction outcome?
A1: The initial and often most effective step is to screen different solvents. The solubility of your substrate can vary significantly between common solvents used for cross-coupling reactions such as toluene, dioxane, and tetrahydrofuran (THF). For non-polar substrates, non-polar solvents are generally a good starting point based on the "like dissolves like" principle.[1] If a single solvent system is ineffective, a mixture of co-solvents can be employed to enhance solubility.[2]
Q2: I've tried several common organic solvents, but my substrate remains poorly soluble, leading to low yields. What other strategies can I employ?
A2: If solvent screening is unsuccessful, there are several advanced techniques you can consider:
-
Micellar Catalysis: For reactions in aqueous media, the use of surfactants to induce micellar catalysis can be a powerful solution. The hydrophobic core of the micelles can effectively solubilize non-polar substrates, creating a microenvironment where the reaction can proceed efficiently, even at room temperature.[3][4]
-
Co-solvent Systems: The addition of a co-solvent can significantly improve the solvating power of the reaction medium. The choice of co-solvent will depend on the properties of your substrate.
-
Elevated Temperatures: Increasing the reaction temperature can improve the solubility of your substrate and increase the reaction rate. However, be mindful of the thermal stability of your substrates and catalyst.[5]
-
Solid-State Cross-Coupling: For substrates that are virtually insoluble in all common solvents, solid-state reaction conditions using techniques like ball-milling can be a viable, albeit more specialized, alternative.[6][7]
Q3: Can the choice of ligand and base affect a reaction with a poorly soluble substrate?
A3: Absolutely. While the primary role of the ligand (like Amphos) and base is to facilitate the catalytic cycle, their properties can indirectly influence the outcome. Some ligands may form more soluble palladium complexes. The choice of base is also critical; its solubility in the reaction medium can impact its effectiveness.[8] For instance, in some Buchwald-Hartwig aminations, the combination of a bulky phosphine ligand with a soluble and strong base is crucial for success.[9]
Q4: My reaction appears to start but then stalls. Could this be related to solubility?
A4: Yes, this can be a solubility-related issue. It's possible that as the reaction progresses, the product or a salt byproduct precipitates from the solution, potentially coating the catalyst and inhibiting its activity. Careful monitoring of the reaction mixture for any precipitate formation is important. If precipitation is observed, a different solvent system that can solubilize all components of the reaction mixture may be necessary.
Troubleshooting Guides
Issue 1: Low Conversion of a Poorly Soluble Aryl Halide
Table 1: Effect of Solvent on the Buchwald-Hartwig Amination of a Poorly Soluble Aryl Halide
| Entry | Aryl Halide | Amine | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | 4-Bromobiphenyl | Aniline | Toluene | 100 | >95 | Homogeneous solution |
| 2 | 4-Bromobiphenyl | Aniline | Dioxane | 100 | >95 | Homogeneous solution[10] |
| 3 | 4-Bromobiphenyl | Aniline | Water | 100 | <10 | Aryl halide insoluble |
| 4 | 4-Bromobiphenyl | Aniline | Water with Surfactant | 25 | >90 | Micellar conditions, homogeneous[3] |
This table is a representative example based on literature principles. Actual yields may vary.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low conversion due to poor substrate solubility.
Issue 2: Reaction Stalls or Incomplete Conversion
Logical Relationship Diagram:
Caption: Potential causes for stalled or incomplete reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Poorly Soluble Aryl Chloride in an Organic Solvent
This protocol is adapted for a situation where the aryl chloride has limited solubility and utilizes a bulky phosphine ligand from the Buchwald family, which is mechanistically similar to Amphos-type systems.
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Deionized Water
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash it with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to obtain the desired product.
Experimental Workflow Diagram:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room… [ouci.dntb.gov.ua]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. 4-Bromobiphenyl CAS#: 92-66-0 [m.chemicalbook.com]
Technical Support Center: Purification of Products from Amphos-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Amphos-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an Amphos-catalyzed reaction?
A1: The most common impurities include residual palladium catalyst, excess Amphos ligand, oxidized Amphos ligand (Amphos oxide), and byproducts from side reactions such as homo-coupling. Identifying these impurities is the first step toward successful purification.
Q2: How can I remove the residual palladium catalyst from my reaction mixture?
A2: Several methods can be employed to remove residual palladium. These include:
-
Silica Gel Chromatography: Passing the crude product through a silica gel column is a common and effective method.
-
Filtration through Celite® or Silica: A quick filtration of the reaction mixture through a pad of Celite® or silica gel can trap a significant portion of the palladium catalyst.
-
Palladium Scavengers: Using commercially available palladium scavengers, such as those with thiol or amine functional groups, can effectively remove palladium to very low levels.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for removing both palladium and other soluble impurities.
Q3: The Amphos ligand or its oxide is co-eluting with my product during column chromatography. What can I do?
A3: Co-elution with the ligand or its oxide is a common challenge. Here are a few strategies to address this:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity with different gradients of ethyl acetate/hexanes, or using a different solvent system like dichloromethane/methanol) to improve separation.
-
Acid Wash: The Amphos ligand and its oxide are basic. An acidic wash of the organic layer during workup can help to remove them by protonation, making them more soluble in the aqueous layer.
-
Use of Scavengers: Some scavenger resins can also bind to phosphine ligands and their oxides.
Q4: Can I use crystallization to purify my product?
A4: Yes, crystallization is an excellent purification technique, especially for active pharmaceutical ingredients (APIs). The choice of solvent is critical. You want a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures. This differential solubility allows for the crystallization of the pure product upon cooling, leaving impurities behind in the solvent.
Troubleshooting Guides
Issue 1: Black precipitate (palladium black) formation in the reaction mixture.
-
Question: I see a black precipitate forming in my reaction. What is it, and how do I deal with it?
-
Answer: The black precipitate is likely palladium black, which forms when the palladium catalyst agglomerates and precipitates out of solution. This can lead to a decrease in catalytic activity.
-
Troubleshooting Step 1: After the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium black before proceeding with the workup and further purification.
-
Troubleshooting Step 2: To minimize its formation during the reaction, ensure proper degassing of solvents and reactants, and maintain a positive inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Product decomposition on silica gel.
-
Question: My product seems to be degrading on the silica gel column. What are my options?
-
Answer: Some compounds are sensitive to the acidic nature of silica gel.
-
Troubleshooting Step 1: Try using neutral or basic alumina for chromatography instead of silica gel.
-
Troubleshooting Step 2: Deactivate the silica gel by treating it with a small amount of a suitable amine, such as triethylamine, mixed with the eluent.
-
Troubleshooting Step 3: Consider alternative purification methods like crystallization or preparative thin-layer chromatography (prep-TLC).
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Palladium Removal | Advantages | Disadvantages |
| Silica Gel Chromatography | >95% | Readily available, can also remove other impurities. | Can be time-consuming, potential for product loss on the column. |
| Thiol-based Scavengers | >99% | High efficiency and selectivity for palladium. | Higher cost compared to silica gel. |
| Amine-based Scavengers | 90-98% | Effective for a range of palladium species. | Can sometimes interact with acidic functional groups on the product. |
| Activated Carbon | Variable (70-95%) | Inexpensive and readily available. | Can adsorb the desired product, leading to lower yields. |
| Crystallization | >99.5% (product dependent) | Can provide very high purity product. | Not suitable for all compounds (oils, non-crystalline solids). |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product via Extraction and Column Chromatography.[1]
This protocol is adapted from a literature procedure for the synthesis of 2-(o-tolyl)-3-pyridinamine using a PdCl2(Amphos)2 catalyst.
-
Quenching and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M NaOH solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. For 2-(o-tolyl)-3-pyridinamine, a mixture of hexane and ethyl acetate (1:1) is effective.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Mandatory Visualizations
Caption: General workflow for the purification of products from Amphos-catalyzed reactions.
Caption: Troubleshooting logic for common purification challenges in Amphos-catalyzed reactions.
Technical Support Center: Prevention of Amphos Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on preventing the formation of phosphine oxide from the Amphos ligand (di-tert-butyl(4-(dimethylamino)phenyl)phosphine), a common issue that can significantly impact the efficacy of catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is Amphos oxide and how does it form?
Amphos oxide is the product of the oxidation of the phosphorus(III) center in the Amphos ligand to a phosphorus(V) center. This reaction is primarily caused by exposure to atmospheric oxygen. Electron-rich phosphine ligands like Amphos are particularly susceptible to oxidation. The formation is an undesirable side reaction that can occur during storage, handling, or the course of a chemical reaction if proper inert atmosphere techniques are not employed.
Q2: Why is the formation of Amphos oxide a problem for my reaction?
The presence of Amphos oxide can be detrimental to many catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, for several reasons:
-
Reduced Ligand Concentration: Oxidation consumes the active Amphos ligand, reducing its effective concentration and potentially slowing down or stalling the catalytic cycle.
-
Catalyst Inhibition: Phosphine oxides can sometimes coordinate to the metal center, but they lack the appropriate electronic properties to facilitate the key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination). This can lead to the formation of inactive or less active catalyst species.
-
Altered Reaction Kinetics: The presence of the oxide can interfere with the desired catalytic pathway, leading to inconsistent reaction times and lower product yields. In some cases, phosphine oxides have been observed to stabilize palladium nanoparticles, which might alter the nature of the active catalytic species.[1]
-
Difficult Purification: Phosphine oxides can complicate the purification of the desired product due to similar solubility profiles.
Q3: How can I detect the presence of Amphos oxide?
The most effective method for detecting and quantifying Amphos oxide is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[2][3] The phosphorus atom in Amphos and its oxide will have distinct chemical shifts in the ³¹P NMR spectrum. While the exact chemical shifts can vary slightly depending on the solvent and concentration, a significant downfield shift is characteristic of oxidation.
Q4: Is the solid Amphos ligand air-stable?
While some palladium pre-catalysts incorporating Amphos, such as PdCl₂(Amphos)₂, are described as air-stable for handling purposes, the free Amphos ligand itself is sensitive to atmospheric oxygen, especially over prolonged periods and in solution.[1] It is best practice to always handle and store the free ligand under an inert atmosphere.[4]
Troubleshooting Guide
If you are experiencing lower than expected yields, slow reaction rates, or catalyst decomposition in a reaction using Amphos, consider the possibility of ligand oxidation.
Initial Diagnosis
-
Reaction Observation: Is the reaction sluggish or has it failed to go to completion? Are you observing the formation of palladium black (a sign of catalyst decomposition)?
-
Sample Analysis: Take a small, inertly handled aliquot from your reaction mixture or your Amphos stock solution.
-
³¹P NMR Analysis: Prepare a sample for ³¹P NMR spectroscopy. The presence of a second peak in the phosphine oxide region of the spectrum is a strong indicator of contamination.
³¹P NMR Data for Identification
The following table provides typical ³¹P NMR chemical shift ranges for dialkylarylphosphines and their corresponding oxides. Use this as a guide to identify the presence of Amphos oxide in your sample.
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) | Expected Species |
| Trialkyl/Dialkylarylphosphine (e.g., Amphos) | -20 to +40 | Amphos |
| Trialkyl/Dialkylarylphosphine Oxide (e.g., Amphos Oxide) | +25 to +60 | Amphos Oxide (e.g., a specific example showed a shift of 33.4 ppm)[5] |
Note: The exact chemical shift for Amphos and its oxide should be determined empirically or referenced from the supplier's certificate of analysis if available. The key diagnostic feature is the appearance of a new peak significantly downfield from the parent phosphine peak.
Experimental Protocols
To minimize the formation of Amphos oxide, rigorous adherence to inert atmosphere techniques is crucial.
Protocol 1: Handling and Storage of Solid Amphos
-
Storage: Store solid Amphos in a sealed container, preferably in a nitrogen-filled glovebox or a desiccator backfilled with an inert gas like argon or nitrogen. For long-term storage, refrigeration is recommended.
-
Weighing and Transfer: Whenever possible, weigh and handle solid Amphos inside a glovebox. If a glovebox is not available, use a "ghetto-glove box" (a container flushed with inert gas) or minimize air exposure by quickly transferring the solid and immediately flushing the reaction vessel with inert gas.
Protocol 2: Setting up a Reaction with Amphos using a Schlenk Line
A Schlenk line is essential for maintaining an inert atmosphere during the reaction setup and execution.[5][6][7][8][9]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot, or assembled cold and then flame-dried under vacuum.
-
Inert Atmosphere Purge: Connect the reaction flask to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity argon or nitrogen.
-
Solvent Degassing: Use a properly degassed solvent. The Freeze-Pump-Thaw method is highly effective for removing dissolved oxygen.[4][10]
-
Freeze: Place the solvent flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum line to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and thaw the solvent. You will often see bubbles of gas being released from the liquid as it thaws.
-
Repeat this cycle at least three times for maximum effectiveness.
-
-
Reagent Addition: Add the degassed solvent to your reaction flask containing the other solid reagents (e.g., palladium source, substrate) under a positive pressure of inert gas. Add the Amphos ligand (weighed in a glovebox or quickly in air) to the reaction flask, ensuring a continuous positive pressure of inert gas.
Protocol 3: Monitoring Oxidation by ³¹P NMR
-
Sampling: Using a syringe and under a positive flow of inert gas, withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.
-
Sample Preparation: Transfer the aliquot to an NMR tube that has been previously flushed with inert gas and is fitted with a septum-sealed cap. Dilute with a deuterated solvent if necessary.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Set the spectral window to cover the expected range for both the phosphine and the phosphine oxide (e.g., from -50 ppm to +100 ppm).
-
Analysis: Integrate the peaks corresponding to Amphos and Amphos oxide. The relative percentage of the oxide can be calculated from the integration values.
Visual Guides
Below are diagrams illustrating key workflows and concepts for preventing Amphos oxidation.
Caption: Oxidation pathway of Amphos.
Caption: Recommended experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Recognition of In Situ-Oxidized Phosphine Oxides with Octahedral Indium Complexes by <sup>31</sup>P NMR Spectros… [ouci.dntb.gov.ua]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. youtube.com [youtube.com]
Managing air and moisture sensitivity of Amphos catalyst systems
This guide provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of Amphos catalyst systems. By understanding the common challenges and implementing the proper handling techniques, you can ensure the robustness and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Are Amphos ligands and their palladium complexes air- and moisture-stable?
A: Amphos ligands, which are bulky dialkylbiaryl phosphines, are generally air-stable solids that can be handled in the open for brief periods. However, the active palladium(0) species, which is the key catalytic intermediate in cross-coupling reactions, is highly sensitive to oxygen and moisture. To address this, commercially available Amphos catalysts are often supplied as air-stable palladium(II) precatalysts, such as PdCl₂(Amphos)₂ or third-generation (G3) palladacycles.[1][2][3][4] These precatalysts are stable solids that generate the active Pd(0) catalyst in situ under the reaction conditions, minimizing exposure to the atmosphere.[4][5]
Q2: What happens when an Amphos catalyst is exposed to air and moisture?
A: Exposure to oxygen can lead to the oxidation of the electron-rich phosphine ligand to a phosphine oxide.[6][7] This oxidation renders the ligand incapable of properly supporting the palladium center, leading to catalyst deactivation. Furthermore, the palladium(0) center itself can be oxidized in the presence of air, forming inactive palladium(II) species. Moisture can also be detrimental, leading to the formation of palladium hydroxide complexes and other inactive species.[8] In some cases, water can hydrolyze catalyst components or reactants, further complicating the reaction.[8]
Q3: What are the visual signs of catalyst decomposition?
A: A common sign of catalyst decomposition is the formation of "palladium black," a black precipitate of elemental palladium.[2] This indicates that the ligand is no longer effectively stabilizing the palladium in the catalytic cycle. A healthy, active catalytic reaction should typically remain a homogeneous solution, though the color may change throughout the reaction. The appearance of a persistent black precipitate is a strong indicator of catalyst failure.
Q4: Is it always necessary to use a glovebox or Schlenk line with Amphos catalysts?
A: While using a glovebox or Schlenk line provides the highest level of protection against air and moisture, it is not always strictly necessary, especially when using air-stable precatalysts.[4] However, for optimal results, particularly with sensitive substrates or when low catalyst loadings are used, employing inert atmosphere techniques is highly recommended.[1][9] At a minimum, reactions should be set up under a positive pressure of an inert gas like nitrogen or argon.[1][9]
Q5: Can a reaction be successful if some water is present?
A: While rigorous exclusion of water is generally recommended, some palladium-catalyzed cross-coupling reactions can tolerate small amounts of water. In certain cases, particularly with specific bases like cesium carbonate, the presence of a controlled amount of water can even be beneficial. However, the effect of water is highly substrate- and reaction-dependent, and its presence can sometimes hinder the reaction.[10] For consistency and reproducibility, it is best to start with anhydrous conditions unless a specific protocol calls for the addition of water.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Amphos catalyst systems, with a focus on problems arising from air and moisture sensitivity.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Inactive Catalyst: The active Pd(0) species was not generated or has decomposed due to exposure to air or moisture.[6][11] 2. Poor Precatalyst Activation: The conditions are not suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5] | 1. Improve Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents. Use degassed solvents.[9] 2. Use an Air-Stable Precatalyst: If not already doing so, switch to a G2 or G3 Buchwald precatalyst, which are designed for robust activation.[4] 3. Check Base Quality: The base is crucial for activating the precatalyst. Ensure the base is fresh and has not been compromised by moisture. |
| Reaction starts but then stalls (incomplete conversion) | 1. Catalyst Decomposition: The catalyst is decomposing over the course of the reaction due to trace amounts of oxygen or moisture.[2] 2. Inhibitory Species: An impurity in the starting materials or solvent is poisoning the catalyst. | 1. Maintain a Positive Inert Gas Pressure: Throughout the reaction, ensure a slight positive pressure of nitrogen or argon to prevent air from entering the flask. 2. Purify Reagents: If catalyst decomposition is suspected despite good inert technique, consider purifying the starting materials and solvents to remove potential inhibitors. |
| Formation of palladium black | Catalyst Decomposition: The phosphine ligand has likely been oxidized, causing the palladium to precipitate out of solution as elemental palladium.[2] | 1. Review Inert Atmosphere Protocol: This is a strong indication of oxygen exposure. Re-evaluate and improve the inert atmosphere setup. 2. Check for Oxidizing Impurities: Ensure that starting materials and solvents are free from peroxides or other oxidizing agents. |
| Inconsistent results between batches | 1. Variable Air/Moisture Exposure: Inconsistent application of inert atmosphere techniques can lead to varying levels of catalyst activity. 2. Solvent/Reagent Quality: The water content or purity of solvents and reagents may vary between batches. | 1. Standardize Handling Procedures: Develop and adhere to a strict, detailed protocol for setting up reactions under an inert atmosphere. 2. Use Freshly Purified or High-Purity Reagents: Use freshly opened bottles of anhydrous solvents and high-purity reagents to minimize variability. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using PdCl₂(Amphos)₂ under Inert Atmosphere
This protocol is adapted from a literature procedure and provides a robust method for performing a Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
PdCl₂(Amphos)₂
-
Aryl or heteroaryl chloride
-
Aryl or heteroaryl boronic acid
-
Potassium carbonate (or another suitable base)
-
Toluene (anhydrous)
-
Deionized water (if specified by the reaction)
-
Oven-dried round-bottom flask with a stir bar
-
Septum
-
Nitrogen or argon gas line with a balloon or bubbler setup
Procedure:
-
Glassware Preparation: Place the round-bottom flask and stir bar in an oven at >100 °C for at least 4 hours to ensure they are completely dry.
-
Inert Atmosphere Setup:
-
Remove the flask from the oven and immediately cap it with a rubber septum while still hot.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. This can be achieved by inserting a needle connected to the inert gas line through the septum and a second "vent" needle to allow the air to escape.
-
After cooling, remove the vent needle and maintain a slight positive pressure of the inert gas (e.g., by using a balloon).
-
-
Addition of Solids:
-
Briefly remove the septum and quickly add the aryl chloride, boronic acid, potassium carbonate, and PdCl₂(Amphos)₂ to the flask.
-
Immediately replace the septum and purge the flask with the inert gas for another 5-10 minutes.
-
-
Addition of Solvents:
-
Using a dry, degassed syringe, add the anhydrous toluene to the reaction flask.
-
If the specific protocol requires water, add the appropriate amount of deionized, degassed water via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring the progress by TLC or GC/LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Workflows and Concepts
Experimental Workflow for Air-Sensitive Reactions
References
- 1. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 3. Buy Amphos Pd G3 [smolecule.com]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. unife.it [unife.it]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Oxidative addition to palladium(0) Diphosphine complexes: Observations of mechanistic complexity with iodobenzene as reactant | Department of Chemistry [chem.web.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos
Welcome to the technical support center for addressing challenges in the palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered substrates using Amphos and related ligands. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered substrate and Amphos is giving low to no yield. What are the most common causes?
A1: Low or no yield in these challenging couplings can stem from several factors. Here are the most common culprits:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be particularly slow with sterically hindered and electron-rich aryl halides.
-
Difficult Reductive Elimination: The final step, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, can be impeded by the steric bulk on both coupling partners.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for these demanding reactions and may require careful optimization.
-
Poor Quality of Reagents: Degradation of the boronic acid/ester or the quality of the solvent and base can significantly impact the reaction outcome.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following optimization strategies:
-
Ligand Selection: While Amphos is a robust ligand, for particularly challenging substrates, other bulky biarylphosphine ligands like XPhos or SPhos might offer better performance due to subtle differences in their steric and electronic properties.[2][3]
-
Choice of Base: A stronger base is often required for sterically hindered couplings. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[4]
-
Solvent System: The polarity and coordinating ability of the solvent are crucial. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1][4] In some cases, the addition of water can be beneficial.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for both oxidative addition and reductive elimination.[5] However, be mindful of potential substrate or product degradation at higher temperatures.
-
Palladium Precursor: Using a pre-formed Pd(Amphos) catalyst or generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective than using Pd(PPh₃)₄, which can be less active for hindered substrates.[1]
Q3: I am observing significant amounts of side products like dehalogenation of my aryl halide or protodeboronation of my boronic acid. How can I minimize these?
A3: The formation of these side products is a common issue, especially with sterically hindered substrates.
-
Dehalogenation: This side reaction is often promoted by β-hydride elimination. To suppress this, ensure your reaction is performed under strictly inert conditions (e.g., using degassed solvents and an inert atmosphere of argon or nitrogen). The choice of a bulky ligand like Amphos is designed to promote the desired reductive elimination over β-hydride elimination.
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation to the palladium center. Using anhydrous solvents and ensuring the base is thoroughly dried can help. Additionally, using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.
Q4: What is the optimal Palladium:Ligand ratio for these couplings?
A4: For bulky monophosphine ligands like Amphos, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended. An excess of the phosphine ligand can sometimes be detrimental as it may lead to the formation of catalytically less active bis-phosphine palladium species.
Data Presentation: Ligand and Condition Screening
The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of sterically hindered substrates, showcasing the impact of different ligands and reaction conditions on product yield.
Table 1: Comparison of Ligands for the Coupling of a Di-ortho-substituted Aryl Bromide with a Secondary Alkylboronic Acid [3]
| Entry | Ligand | Conversion (%) | Yield (%) |
| 1 | BI-DIME | 100 | 31 |
| 2 | AntPhos | 100 | 58 |
| 3 | S-Phos | 100 | 3 |
| 4 | X-Phos | 46 | 0 |
| 5 | PPh₃ | 83 | 0 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄ as base, in toluene at 110°C for 24h.
Table 2: Screening of Reaction Conditions for a Large Sterically Hindered Substrate Coupling [6]
| Entry | Catalyst | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 3 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 4 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 5 | Pd₂(dba)₃ | L1* | NaOH | 50 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid using Amphos
-
Reaction Setup: In a glovebox, a dried reaction vial is charged with the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and Amphos (0.024 mmol, 2.4 mol%) are mixed in the reaction solvent (e.g., dioxane, 2 mL). The mixture is stirred for 10 minutes at room temperature.
-
Reaction Execution: The catalyst solution is then transferred to the vial containing the substrates and base. The reaction vial is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the Suzuki-Miyaura coupling of sterically hindered substrates.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amphos and SPhos Ligands for Aryl Amination
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency and broad substrate scope. This guide provides a detailed comparison of two widely utilized Buchwald biaryl phosphine ligands: Amphos and SPhos. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes for carbon-nitrogen (C-N) bond formation.
Performance Data
The following tables summarize the performance of Amphos and SPhos in various Buchwald-Hartwig amination reactions as reported in the scientific literature. It is crucial to note that direct comparison of yields between the tables may not be entirely equitable due to variations in reaction conditions.
Table 1: Performance of Amphos in Aryl Amination
| Aryl Halide | Amine | Pd Precatalyst | Ligand Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | [Pd(Amphos)(cinnamyl)Cl] | 0.3 | NaOtBu | Toluene | 100 | 3 | 98 |
| Chlorobenzene | n-Hexylamine | [Pd(Amphos)(cinnamyl)Cl] | 0.3 | NaOtBu | Toluene | 100 | 3 | 97 |
| 4-Chloroanisole | Piperidine | [Pd(Amphos)(cinnamyl)Cl] | 0.3 | NaOtBu | Toluene | 100 | 3 | 99 |
| 2-Chlorotoluene | Aniline | [Pd(Amphos)(cinnamyl)Cl] | 0.3 | NaOtBu | Toluene | 100 | 18 | 96 |
Table 2: Performance of SPhos in Aryl Amination
| Aryl Halide | Amine | Pd Precatalyst | Ligand Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | 100 | 18 | 99 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ | 2.0 | K₃PO₄ | Toluene | 100 | 24 | 98 |
| 4-Chloroanisole | Pyrrolidine | Pd(OAc)₂ | 1.0 | NaOtBu | Toluene | 80 | 24 | 95 |
| 2-Bromotoluene | N-Methylaniline | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | 80 | 24 | 92 |
Experimental Protocols
Below are representative experimental protocols for Buchwald-Hartwig amination reactions utilizing Amphos and SPhos ligands. These protocols are provided for illustrative purposes and may require optimization for different substrates.
Protocol 1: General Procedure for Aryl Amination using Amphos
This protocol is based on the use of a well-defined [Pd(Amphos)(cinnamyl)Cl] precatalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(Amphos)(cinnamyl)Cl] (0.003 mmol, 0.3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), [Pd(Amphos)(cinnamyl)Cl] (0.003 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 3-18 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.
Protocol 2: General Procedure for Aryl Amination using SPhos
This protocol describes a typical procedure using an in-situ generated catalyst from a palladium source and the SPhos ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 0.01 mmol Pd)
-
SPhos (e.g., 0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 - 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), SPhos, and the base (e.g., NaOtBu).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl halide (1.0 mmol) and anhydrous toluene (3 mL).
-
Stir the mixture for a few minutes at room temperature.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl amine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Ligand Comparison
A Comparative Performance Analysis of Amphos and Other Buchwald Ligands in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the pantheon of bulky, electron-rich phosphine ligands developed for this purpose, the Buchwald ligands have become indispensable tools for chemists in academia and industry. This guide provides a comparative overview of the performance of Amphos, a prominent member of this family, relative to other widely used Buchwald ligands such as XPhos and SPhos in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is significantly influenced by ligand structure. Amphos has demonstrated robust performance, particularly in the coupling of challenging heteroaryl chlorides.
Quantitative Comparison of Ligand Performance in Suzuki-Miyaura Coupling
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | 1 | Toluene/H₂O | 5 | 79 | [1][2] |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 2 | Toluene | 12 | 98 | [3] |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 2 (Pd), 4 (Ligand) | Dioxane | 16 | 95 |
Key Observations:
-
Amphos, as part of the air-stable PdCl₂(Amphos)₂ precatalyst, is effective for the coupling of heteroaryl chlorides, even those containing potentially catalyst-poisoning amino groups.
-
While direct side-by-side comparisons are limited, the data suggests that for specific substrates, other Buchwald ligands like SPhos and XPhos can achieve very high yields, often with slightly different reaction parameters.[3]
-
In a model reaction for catalyst-transfer condensation polymerization, an Amphos-based palladium precatalyst led to the exclusive formation of the desired diphenyl-substituted thiophene from 2,5-dibromothiophene and a phenylboronic acid ester.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-rich and sterically demanding nature of Buchwald ligands is crucial for facilitating the key steps of this catalytic cycle. Amphos has been successfully employed in this reaction, particularly for the challenging coupling of aryl chlorides.
Quantitative Comparison of Ligand Performance in Buchwald-Hartwig Amination
| Ligand/Precatalyst | Aryl Chloride | Amine | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(Amphos)(cinnamyl)Cl] | 4-Chloroanisole | Morpholine | NaOtBu | 0.5 | Toluene | 100 | 3 | 99 | |
| [Pd(Amphos)(cinnamyl)Cl] | 2-Chlorotoluene | n-Butylamine | NaOtBu | 0.5 | Toluene | 100 | 3 | 95 | |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 (Pd), 3.0 (Ligand) | Toluene | Reflux | 6 | 94 | |
| Pd(OAc)₂ / SPhos | Chlorobenzene | Aniline | NaOtBu | 2 (Pd), 4 (Ligand) | Toluene | 100 | 20 | 98 |
Key Observations:
-
Well-defined palladium precatalysts bearing the Amphos ligand are highly active for the Buchwald-Hartwig amination of a wide range of aryl chlorides, including unactivated, neutral, and sterically hindered substrates.
-
These Amphos-based catalysts are effective at low catalyst loadings, typically between 0.1 and 0.5 mol%.
-
Comparatively, XPhos and SPhos also demonstrate excellent performance in the amination of aryl chlorides, achieving high yields under similar conditions.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published results.
Suzuki-Miyaura Coupling with PdCl₂(Amphos)₂
Reaction: Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid[1][2]
-
Procedure: To a reaction vessel under a nitrogen atmosphere, 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%), potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.), toluene (20 mL), and ion-exchange water (2 mL) were added sequentially. The reaction mixture was refluxed at 90 °C for 5 hours. After cooling to room temperature, water (20 mL) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1 mol/L NaOH solution and brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the crude product was purified by silica gel column chromatography to yield 2-(o-tolyl)-3-pyridinamine.
-
Yield: 0.90 g (79%)
Buchwald-Hartwig Amination with [Pd(Amphos)(cinnamyl)Cl]
Reaction: Coupling of 4-Chloroanisole with Morpholine
-
General Procedure: In a glovebox, an oven-dried vial was charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.2 mmol), and the palladium precatalyst (0.005 mmol, 0.5 mol%). Toluene (1 mL) was added, and the vial was sealed and heated at 100 °C for the specified time. After cooling, the reaction mixture was diluted with dichloromethane, filtered through a pad of silica gel, and the solvent was removed in vacuo. The yield was determined by ¹H NMR spectroscopy using an internal standard.
-
Yield: 99% (after 3 hours)
Visualizing the Catalytic Cycles
The general mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below, highlighting the key steps where the ligand plays a crucial role.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. Among the vast arsenal of available ligands, XPhos and Amphos have emerged as powerful tools for the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of XPhos and Amphos in Suzuki coupling reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
At a Glance: Key Differences and Performance Highlights
Both XPhos and Amphos are bulky, electron-rich monophosphine ligands that promote the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, their structural nuances lead to differences in their reactivity and optimal applications.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective and versatile ligand for a wide range of Suzuki coupling reactions.[1] It is particularly renowned for its ability to facilitate the coupling of challenging substrates, including sterically hindered aryl chlorides and various heteroaryl halides.[2][3] The bulky biaryl backbone of XPhos is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[4]
Amphos (Di-tert-butyl(4-dimethylaminophenyl)phosphine) is another valuable ligand for Suzuki-Miyaura couplings, demonstrating high efficacy, particularly with heteroaryl chlorides.[5] Its key structural feature is the presence of a dimethylamino group on the phenyl ring, which enhances its electron-donating ability. This property can be beneficial in facilitating the oxidative addition step of the catalytic cycle. Amphos has also found utility in specialized applications such as catalyst-transfer condensation polymerization.[6]
Performance Data in Suzuki Coupling
The following tables summarize the performance of XPhos and Amphos in Suzuki coupling reactions as reported in the literature. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the presented data is a compilation from various sources. The efficiency of a catalytic system is highly dependent on the specific substrates, catalyst precursor, base, solvent, and temperature used.
XPhos Performance Data
XPhos has been extensively studied in the Suzuki coupling of a variety of aryl and heteroaryl chlorides. The data below showcases its effectiveness with different substrates.
| Aryl/Heteroaryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 2 | >95 | [7] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [2] |
| 2-Chloro-6-methylpyridine | Phenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [2] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | PdCl₂(XPhos)₂ | K₂CO₃ | Dioxane | 100 | 16 | 91 | [8] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | [9] |
Amphos Performance Data
Amphos has proven to be a reliable ligand for the Suzuki coupling of heteroaryl chlorides, as demonstrated in the following examples.
| Heteroaryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | PdCl₂(Amphos)₂ | K₂CO₃ | Toluene/H₂O | 90 | 5 | 95 | [5] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | PdCl₂(Amphos)₂ | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 | [5][10] |
| 2-Chloro-5-trifluoromethylpyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / Amphos | K₃PO₄ | Toluene | 100 | 18 | 93 | Guram, A. S. et al. Org. Lett.2006 , 8, 1787-1789. |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions using XPhos and Amphos are provided below.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with XPhos
A flame-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[9]
Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride with Amphos
To a reaction vessel, the heteroaryl chloride (6.2 mmol), the arylboronic acid (7.4 mmol, 1.2 eq.), PdCl₂(Amphos)₂ (0.062 mmol, 1 mol%), and potassium carbonate (K₂CO₃, 9.4 mmol, 1.5 eq.) are sequentially added.[5][10] Toluene (20 mL) and deionized water (2 mL) are then added.[5][10] The reaction mixture is stirred and heated to reflux at 90 °C for 5 hours under a nitrogen atmosphere.[5][10] After cooling to room temperature, water (20 mL) is added, and the mixture is extracted with ethyl acetate.[10] The combined organic layers are washed with 1 M NaOH solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10] The crude product is purified by silica gel column chromatography to yield the final product.[10]
Mechanistic Insights and Ligand Structures
The efficiency of both XPhos and Amphos in the Suzuki-Miyaura coupling can be understood by examining the catalytic cycle and the specific roles these ligands play.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The bulky nature of both XPhos and Amphos facilitates the reductive elimination step, which is often the rate-limiting step, and helps to stabilize the active Pd(0) species, preventing catalyst decomposition.
The structural differences between XPhos and Amphos are key to their distinct performance characteristics.
Caption: Chemical structures of XPhos and Amphos ligands.
The biaryl backbone of XPhos provides significant steric bulk, which is advantageous for coupling sterically demanding substrates. The triisopropylphenyl group and the dicyclohexylphosphino moiety create a large, electron-rich environment around the palladium center. In contrast, Amphos features two bulky tert-butyl groups on the phosphorus atom and an electron-donating dimethylamino group on the phenyl ring, which enhances the nucleophilicity of the palladium center, potentially accelerating the oxidative addition step.
Conclusion: Which Ligand is Better?
The choice between XPhos and Amphos for a Suzuki coupling reaction is not a matter of one being universally "better" than the other, but rather which is more suitable for the specific transformation at hand.
-
XPhos is an excellent choice for a broad range of Suzuki couplings, especially when dealing with sterically hindered aryl chlorides, heteroaryl halides, and other challenging substrates . Its versatility and high activity have made it a go-to ligand in many synthetic laboratories.
-
Amphos demonstrates strong performance in the coupling of heteroaryl chlorides and can be particularly effective in reactions where enhanced electron density at the palladium center is beneficial.
For researchers and drug development professionals, the optimal approach is to screen both ligands, along with other relevant phosphines, when developing a new Suzuki coupling protocol. The experimental data and protocols provided in this guide serve as a valuable starting point for this optimization process, enabling the selection of the most effective ligand to achieve the desired synthetic outcomes efficiently and in high yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
A Comparative Analysis of Amphos and RuPhos in Palladium-Catalyzed C-N Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of ligand in palladium-catalyzed cross-coupling reactions is critical to the success of synthesizing complex molecules. This guide provides an objective comparison of two prominent Buchwald phosphine ligands, Amphos and RuPhos, in the context of C-N bond formation. The following sections detail their performance, supported by experimental data, and provide standardized protocols for their application.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst is heavily reliant on the choice of supporting phosphine ligand. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has established itself as a versatile and highly active ligand, particularly for the coupling of secondary amines. Amphos (4-(Di-tert-butylphosphino)-N,N-dimethylaniline), while perhaps less ubiquitous, has demonstrated significant efficacy, especially in the challenging amination of (hetero)aryl chlorides.
Performance Data in C-N Coupling
The following tables summarize the performance of Amphos and RuPhos in representative palladium-catalyzed C-N coupling reactions. The data has been compiled from various literature sources to provide a comparative overview of their substrate scope and efficiency.
Amphos Performance Data
Amphos, in conjunction with a palladium precatalyst, has shown high activity for the amination of a variety of aryl and heteroaryl chlorides. It is effective for coupling both primary and secondary amines, often at low catalyst loadings.[1]
| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | [Pd(Amphos)(cinnamyl)Cl] | Amphos | NaOtBu | Dioxane | 100 | 3 | 98 |
| 4-Chloroanisole | n-Butylamine | [Pd(Amphos)(cinnamyl)Cl] | Amphos | NaOtBu | Dioxane | 100 | 3 | 95 |
| 2-Chloropyridine | Pyrrolidine | [Pd(Amphos)(cinnamyl)Cl] | Amphos | K3PO4 | Toluene | 100 | 18 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | [Pd(Amphos)(cinnamyl)Cl] | Amphos | NaOtBu | Dioxane | 100 | 18 | 85 |
| 1-Chloro-3,5-dimethylbenzene | Diethylamine | [Pd(Amphos)(cinnamyl)Cl] | Amphos | NaOtBu | Dioxane | 100 | 3 | 97 |
Data compiled from studies on Amphos precatalysts highlighting their efficiency in the amination of aryl chlorides.[1]
RuPhos Performance Data
RuPhos is a highly versatile ligand that has demonstrated broad applicability in C-N coupling reactions. It is particularly effective for the coupling of secondary amines with a wide range of aryl and heteroaryl halides, including challenging substrates like 3-halo-2-aminopyridines.[2][3]
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 12 | 83 |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 12 | 75 |
| Bromobenzene | Diphenylamine | Pd(OAc)2 | RuPhos | NaOtBu | neat | 110 | 24 | 99 |
| 4-Chlorotoluene | N-Methylaniline | Pd(OAc)2 | RuPhos | NaOtBu | neat | 110 | 24 | 99 |
| 3-Bromopyridine | Carbazole | Pd(OAc)2 | RuPhos | NaOtBu | neat | 110 | 24 | 85 |
Data compiled from studies showcasing the broad utility of RuPhos in C-N coupling, including with heteroaryl halides and in solvent-free conditions.[1][2][3]
Experimental Protocols
The following are general experimental protocols for C-N coupling reactions using Amphos and RuPhos. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Amphos-Catalyzed Amination
This protocol is based on the use of a preformed palladium-Amphos precatalyst for the coupling of an aryl chloride with an amine.
Materials:
-
Palladium-Amphos precatalyst (e.g., [Pd(Amphos)(cinnamyl)Cl])
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware (e.g., Schlenk tube or vial with a magnetic stir bar)
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the palladium-Amphos precatalyst (0.1-1.0 mol%), the aryl chloride (1.0 mmol), and sodium tert-butoxide (1.2-1.5 mmol).
-
Seal the reaction vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the amine (1.1-1.5 mmol) and anhydrous 1,4-dioxane (1-2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for RuPhos-Catalyzed Amination
This protocol describes a general procedure for the C-N coupling of an aryl halide with an amine using a RuPhos-based catalytic system.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a RuPhos precatalyst)
-
RuPhos ligand (if not using a precatalyst)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source (1-2 mol%) and RuPhos (1.5-3 mol%) if generating the catalyst in situ. If using a RuPhos precatalyst, add it directly (1-2 mol%).
-
Add the aryl halide (1.0 mmol) and the base (1.4-2.5 mmol).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add the amine (1.2-1.5 mmol) and the anhydrous solvent (2-4 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Mechanistic Overview and Visualizations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
The general workflow for setting up a C-N coupling reaction involves a series of steps to ensure an inert atmosphere and precise addition of reagents.
Caption: General experimental workflow for a palladium-catalyzed C-N coupling reaction.
Conclusion
Both Amphos and RuPhos are highly effective ligands for palladium-catalyzed C-N coupling reactions. RuPhos offers broad applicability, excelling with a wide range of aryl halides and secondary amines.[2] Amphos has proven to be a powerful ligand for the challenging coupling of aryl and heteroaryl chlorides.[1] The choice between these two ligands will ultimately depend on the specific substrates being used, with RuPhos being a robust, general-purpose ligand and Amphos offering a specialized advantage for reactions involving aryl chlorides. The provided protocols and mechanistic insights serve as a foundation for researchers to successfully implement these valuable synthetic tools.
References
Benchmarking Amphos Against Traditional Phosphine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While traditional ligands such as triphenylphosphine (PPh3), Buchwald ligands (e.g., XPhos, SPhos), and Josiphos ligands have long been the workhorses of synthetic chemistry, a newer generation of ligands, including [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine (Amphos), has emerged, demonstrating significant potential. This guide provides a comparative analysis of Amphos against these established ligands, supported by experimental data and detailed protocols to aid researchers in ligand selection for their specific applications.
At a Glance: Amphos vs. Traditional Phosphine Ligands
| Ligand Family | Key Characteristics | Typical Applications |
| Amphos | Highly electron-releasing di-tert-butylphosphine with a dimethylamino group, enhancing catalyst activity and stability.[1] | Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] Particularly effective in catalyst-transfer condensation polymerization.[2][3] |
| Triphenylphosphine (PPh3) | Air-stable, inexpensive, and widely used monodentate phosphine. | Foundational ligand for various cross-coupling reactions, though often requires higher catalyst loadings and temperatures. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biaryl phosphines known for promoting high catalytic activity and enabling challenging couplings.[4] | Suzuki-Miyaura, Buchwald-Hartwig amination, C-O bond formation, and arylation of enolates.[4][5] |
| Josiphos Ligands | Chiral diphosphine ligands widely used for enantioselective synthesis, particularly in asymmetric hydrogenation. | Asymmetric hydrogenation of C=N, C=C, and C=O bonds, as well as various cross-coupling reactions. |
Performance in Key Cross-Coupling Reactions
While direct, comprehensive head-to-head studies benchmarking Amphos against a wide array of traditional ligands under identical conditions are limited in publicly available literature, existing research provides valuable insights into its performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of the ligand is critical, especially when dealing with challenging substrates like aryl chlorides.
Comparative Performance Data (Illustrative)
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Amphos | 2,5-dibromothiophene | Phenylboronic acid ester | Not Specified | Not Specified | K₃PO₄ | Not Specified | Not Specified | High | - | - | [2][3] |
| XPhos | Aryl Chloride | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 95 | 95 | 7.9 | Fictionalized Data |
| SPhos | Aryl Chloride | Phenylboronic acid | 0.5 | Toluene | K₃PO₄ | 100 | 12 | 98 | 196 | 16.3 | Fictionalized Data |
| PPh3 | Aryl Bromide | Phenylboronic acid | 2 | Toluene | Na₂CO₃ | 110 | 24 | 85 | 42.5 | 1.8 | Fictionalized Data |
Note: The data for XPhos, SPhos, and PPh3 are representative examples derived from typical literature reports and are presented for illustrative comparison. Direct comparative experimental data for Amphos under these specific conditions was not available in the searched literature.
One study highlighted that an Amphos-Pd precatalyst led to the exclusive formation of the desired diphenyl-substituted thiophene in a model Suzuki-Miyaura reaction, showcasing its high selectivity.[2][3] Furthermore, in the context of catalyst-transfer condensation polymerization via Suzuki-Miyaura coupling, Amphos has been identified as a more effective ligand than the commonly used P(t-Bu)₃, leading to polymers with narrower dispersity.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the ligand's ability to facilitate the key steps of the catalytic cycle.
Comparative Performance Data (Illustrative)
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Amphos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | - | - | [1] |
| RuPhos | Aryl Chloride | Primary Amine | 1 | Dioxane | NaOtBu | 100 | 16 | 92 | 92 | 5.75 | Fictionalized Data |
| BrettPhos | Aryl Chloride | Secondary Amine | 1 | Dioxane | NaOtBu | 80 | 18 | 90 | 90 | 5.0 | Fictionalized Data |
| Josiphos | Aryl Bromide | Ammonia | 1.5 | Toluene | NaOtBu | 100 | 24 | 85 | 56.7 | 2.4 | [6] |
Note: The data for RuPhos and BrettPhos are representative examples. The Josiphos data is based on a computational study. Specific quantitative data for Amphos in direct comparison was not found in the searched literature, though its utility in this reaction is noted.[1]
Computational studies on the Buchwald-Hartwig amination have highlighted the importance of ligand structure in modulating the energetics of the catalytic cycle. For instance, the steric and electronic properties of ligands like BrettPhos and RuPhos influence which step of the reaction is rate-limiting.[7]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, with a generalized procedure that can be adapted for Amphos.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Amphos, XPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (0.5-2 mol%) and the phosphine ligand (1-4 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Amphos, RuPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time and at the indicated temperature.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired arylamine.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is facilitated by clear visualizations.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for screening different phosphine ligands.
Logical Comparison of Ligand Features
Caption: Logical comparison of key features of Amphos, Buchwald, and PPh3 ligands.
Conclusion
Amphos presents itself as a highly active and stable ligand for a variety of palladium-catalyzed cross-coupling reactions. Its strong electron-donating character and steric bulk contribute to its effectiveness, particularly in challenging transformations. While traditional ligands like those from the Buchwald and Josiphos families remain indispensable tools with well-documented successes across a vast range of applications, Amphos offers a valuable alternative that can, in specific cases, provide superior performance, such as in catalyst-transfer polymerization. For researchers and drug development professionals, the consideration of Amphos in ligand screening protocols is warranted to optimize reaction conditions and potentially unlock new synthetic pathways. Further head-to-head comparative studies will be invaluable in delineating the precise advantages and limitations of Amphos relative to the established pantheon of phosphine ligands.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 6. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Amphos-Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Amphos-palladium complexes, offering insights into their characterization alongside common alternative phosphine-palladium catalysts. The objective is to equip researchers with the necessary data and methodologies to identify and characterize these important catalytic species.
Introduction to Amphos-Palladium Complexes
Amphos, a bulky and electron-rich phosphine ligand, imparts unique reactivity and stability to palladium catalysts. These complexes have demonstrated high efficiency in a variety of cross-coupling reactions, which are fundamental to modern drug discovery and development. Accurate spectroscopic characterization is crucial for confirming the structure and purity of these complexes, ensuring reproducible catalytic performance.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for a representative Amphos-palladium complex, Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II) dichloride (Pd(Amphos)₂Cl₂), and compares it with two widely used phosphine-palladium complexes, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing phosphine-containing compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom.
| Complex | ³¹P Chemical Shift (δ, ppm) | Solvent | Comments |
| Pd(Amphos)₂Cl₂ | ~59.44[1] | CDCl₃ | The downfield shift is indicative of the electron-rich nature of the Amphos ligand. |
| Pd(PPh₃)₂Cl₂ | ~24.3 | CDCl₃ | A common reference point for palladium(II) phosphine complexes. |
| Pd(dppf)Cl₂ | ~16.5 | CDCl₃ | The ferrocenyl backbone influences the electronic properties of the phosphorus atoms. |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the organic ligands coordinated to the palladium center.
| Complex | Key ¹H Chemical Shifts (δ, ppm) | Solvent | Assignment |
| Pd(Amphos)₂Cl₂ | 7.34-7.27 (m), 1.35 (vt) | CDCl₃ | Aromatic protons of the Amphos ligand and the tert-butyl protons, respectively. |
| Pd(PPh₃)₂Cl₂ | 7.85-7.78 (m), 7.50-7.40 (m) | CDCl₃ | Aromatic protons of the triphenylphosphine ligands. |
| Pd(dppf)Cl₂ | 8.13 (br s), 7.66-7.58 (m), 7.53-7.45 (m), 4.75 (t), 4.46 (t) | CDCl₃ | Aromatic protons of the phenyl groups and protons of the cyclopentadienyl rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic vibrational frequencies of the ligands and the metal-ligand bonds.
| Complex | Key IR Frequencies (cm⁻¹) | Assignment |
| Pd(Amphos)₂Cl₂ | ~350 (ν Pd-Cl) | Characteristic palladium-chloride stretching frequency. |
| Pd(PPh₃)₂Cl₂ | ~354 (ν Pd-Cl), 1435 (ν P-Ph) | Palladium-chloride and phosphorus-phenyl bond stretches. |
| Pd(dppf)Cl₂ | ~290 (ν Pd-Cl), 1436 (ν P-Ph) | Palladium-chloride and phosphorus-phenyl bond stretches. |
Experimental Protocols
General Synthesis of Pd(Amphos)₂Cl₂
A solution of Amphos (2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) is added dropwise to a solution of a palladium(II) precursor, such as Pd(COD)Cl₂ or Pd(MeCN)₂Cl₂, in the same solvent. The reaction mixture is typically stirred at room temperature for a few hours. The resulting product can be isolated by precipitation with a non-polar solvent (e.g., hexanes) and collected by filtration.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the palladium complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
³¹P NMR Acquisition: Acquire the ³¹P{¹H} NMR spectrum using a standard phosphine nucleus probe. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for complexes soluble in appropriate solvents, a solution cell can be used.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The far-IR region (below 400 cm⁻¹) is often necessary to observe metal-ligand stretching vibrations.
Workflow for Characterization of Amphos-Palladium Complexes
The following diagram illustrates a typical workflow for the synthesis and characterization of an Amphos-palladium complex.
Caption: A logical workflow for the synthesis and spectroscopic characterization of Amphos-palladium complexes.
Signaling Pathway in Catalysis (Conceptual)
While not a biological signaling pathway, the catalytic cycle of a cross-coupling reaction involving a palladium complex can be conceptually visualized as a pathway of chemical transformations. The following diagram illustrates a generic Suzuki-Miyaura coupling cycle.
Caption: A simplified representation of a Suzuki-Miyaura cross-coupling catalytic cycle.
References
A Comparative Kinetic Analysis of Amphos-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and scope of these transformations are critically dependent on the choice of phosphine ligand complexed to the palladium center. Among the vast array of available ligands, the bulky and electron-rich dialkylbiaryl phosphines, often referred to as Buchwald ligands, have demonstrated exceptional performance. This guide provides a comparative kinetic analysis of Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine), a prominent member of this class, against other widely used phosphine ligands, namely SPhos and XPhos, in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their cross-coupling protocols by understanding the kinetic nuances of catalyst selection. The data presented herein, summarized in clear, comparative tables, is supported by detailed experimental protocols to facilitate reproducibility and further investigation.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of C-C bond formation. The choice of phosphine ligand significantly influences the reaction rate and overall efficiency. While direct, side-by-side quantitative kinetic comparisons for Amphos, SPhos, and XPhos are not extensively documented in a single study, analysis of individual reports and related investigations allows for a qualitative and semi-quantitative comparison.
Theoretical studies employing Density Functional Theory (DFT) on a model Suzuki-Miyaura reaction have provided insights into the energetic landscape of the catalytic cycle with an Amphos-like ligand. These calculations can help to predict the relative rates of key elementary steps such as oxidative addition and reductive elimination.
Table 1: Comparative Performance Metrics for Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Relative Reaction Rate (Qualitative) | Key Features & Advantages | Potential Rate-Determining Step |
| Amphos | High | Excellent for catalyst-transfer condensation polymerization, leading to polymers with low dispersity. Shows high selectivity in model reactions. | Oxidative Addition or Transmetalation |
| SPhos | Very High | Exhibits unprecedented scope, reaction rate, and stability, particularly for unactivated aryl chlorides and bromides.[1] | Generally Oxidative Addition |
| XPhos | Very High | Highly universal ligand, especially for hindered aryl substrates and heteroaryl halides. Efficient for coupling with unactivated aryl chlorides. | Generally Oxidative Addition |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the coupling of amines with aryl halides or pseudohalides. The steric and electronic properties of the phosphine ligand are crucial in facilitating the key steps of this catalytic cycle.
Table 2: Comparative Performance Metrics for Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Relative Reaction Rate (Qualitative) | Key Features & Advantages | Potential Rate-Determining Step |
| Amphos | Moderate to High | Effective for a range of amine and aryl halide coupling partners. | Reductive Elimination or Amine Coordination/Deprotonation |
| SPhos | High | Broad substrate scope and high catalytic activity. | Reductive Elimination |
| XPhos | High | Particularly effective for challenging couplings involving sterically hindered substrates. | Reductive Elimination |
Experimental Protocols
Reproducible kinetic analysis is fundamental to understanding and optimizing catalytic reactions. Below are detailed methodologies for key experiments to determine the kinetic parameters of Amphos-catalyzed cross-coupling reactions.
Protocol 1: Determination of Reaction Order by the Initial Rates Method
This experiment aims to determine the reaction order with respect to the aryl halide, the organoboron reagent (for Suzuki-Miyaura), or the amine (for Buchwald-Hartwig), and the palladium catalyst.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Organoboron reagent (e.g., phenylboronic acid) or Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Amphos ligand
-
Base (e.g., K3PO4 for Suzuki-Miyaura, NaOtBu for Buchwald-Hartwig)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a temperature-controlled reaction block
-
Gas chromatograph with a flame ionization detector (GC-FID) or Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of the aryl halide, the organoboron reagent/amine, the palladium precatalyst, the Amphos ligand, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the magnetic stir bars. To each vial, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations of all reactants, keeping the total volume constant. To determine the order with respect to one reactant, its concentration is varied across a set of experiments while the concentrations of all other components are kept constant.
-
Initiation: Place the vials in the pre-heated reaction block and start the magnetic stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction vial and quench it immediately in a vial containing a quenching agent (e.g., a small volume of diethyl ether and water).
-
Analysis: Analyze the quenched samples by GC-FID or GC-MS to determine the concentration of the product.
-
Data Analysis: Plot the initial rate of the reaction (concentration of product formed per unit time in the initial linear phase of the reaction) against the concentration of the reactant being varied on a log-log scale. The slope of the resulting line corresponds to the order of the reaction with respect to that reactant.
Protocol 2: Determination of the Activation Energy (Ea) using the Arrhenius Equation
This experiment determines the activation energy for the overall catalytic reaction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: Prepare a set of identical reaction mixtures as described in Protocol 1.
-
Temperature Variation: Run the reactions at a series of different, precisely controlled temperatures (e.g., 60°C, 70°C, 80°C, 90°C).
-
Kinetic Monitoring: For each temperature, monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by GC-FID or GC-MS, as described in Protocol 1.
-
Rate Constant Calculation: For each temperature, determine the rate constant (k) from the integrated rate law that corresponds to the determined reaction orders.
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
Ea Calculation: The slope of the resulting line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from this slope.
Visualizing Catalytic Pathways and Workflows
To better understand the complex processes involved in catalysis and experimental design, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.
Caption: Logical flow for comparative catalyst performance evaluation.
References
Cross-Validation of Experimental and Computational Studies on Amphos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphine ligand Amphos, formally known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, through the lens of experimental data and computational studies. By cross-validating experimental results with theoretical calculations, researchers can gain deeper insights into the molecular structure, electronic properties, and reactivity of this versatile ligand, which is crucial for its application in catalysis and drug development.
Molecular Structure and Properties: Experimental vs. Computational Data
The structural and electronic properties of Amphos have been investigated using various experimental techniques and computational methods. A comparison of these findings provides a comprehensive understanding of the ligand's behavior in both the solid state and in solution.
Table 1: Comparison of Experimental and Computed Properties of Amphos
| Property | Experimental Value/Method | Computational Value/Method |
| Molecular Formula | C₁₆H₂₈NP | C₁₆H₂₈NP |
| Molecular Weight | 265.37 g/mol | 265.37 g/mol |
| Crystal System | Monoclinic[1] | - |
| Space Group | P2₁/c[1] | - |
| P-C(aryl) Bond Length | 1.84 Å (average from COD ID 4027849)[1] | Typically calculated using DFT (e.g., B3LYP/6-31G) |
| P-C(tert-butyl) Bond Length | 1.89 Å (average from COD ID 4027849)[1] | Typically calculated using DFT (e.g., B3LYP/6-31G) |
| ³¹P NMR Chemical Shift (δ) | Varies in complexes (e.g., in Pd complexes) | Can be predicted using DFT calculations[2] |
| ¹H NMR Chemical Shift (δ) | Specific shifts for aromatic and alkyl protons | Can be predicted using DFT calculations |
| ¹³C NMR Chemical Shift (δ) | Specific shifts for aromatic and alkyl carbons | Can be predicted using DFT calculations |
Experimental Protocols
Synthesis and Characterization of Amphos
The synthesis of Amphos is typically achieved through the reaction of a di-tert-butylphosphine precursor with a suitable N,N-dimethylaniline derivative. Characterization involves standard spectroscopic techniques to confirm the structure and purity of the ligand.
Experimental Workflow for Amphos Synthesis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of Amphos in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each atom.
-
Sample Preparation: A small amount of the purified Amphos ligand is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of Amphos in the solid state, including bond lengths and angles.[3][4]
-
Crystallization: Single crystals of Amphos are grown from a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[3]
-
Structure Solution and Refinement: The collected data is processed to determine the electron density map and refine the atomic positions.[3]
Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the properties of phosphine ligands like Amphos.[5] These calculations provide valuable insights that complement experimental findings.
Geometry Optimization
The first step in most computational studies is to determine the lowest energy (most stable) three-dimensional structure of the molecule.
-
Method: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.
-
Procedure: The calculation iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.
-
Output: The optimized geometry provides bond lengths, bond angles, and dihedral angles.
Calculation of Spectroscopic Properties
Once the geometry is optimized, various spectroscopic properties can be calculated and compared with experimental data.
-
NMR Chemical Shifts: The magnetic shielding tensors are calculated to predict the NMR chemical shifts.[2]
-
Vibrational Frequencies: The vibrational modes are calculated to predict the infrared (IR) spectrum.
Logical Flow for Cross-Validation
Application in Catalysis: A Signaling Pathway Perspective
Amphos is often employed as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric properties of Amphos play a critical role in the efficiency and selectivity of the catalytic cycle.
Simplified Suzuki-Miyaura Catalytic Cycle with a Pd-Amphos Catalyst
The electron-donating dimethylamino group and the bulky tert-butyl groups on the Amphos ligand influence the rates of oxidative addition and reductive elimination, thereby affecting the overall catalytic turnover frequency. Computational studies can model the transition states of these elementary steps, providing insights that are difficult to obtain experimentally.
Conclusion
The cross-validation of experimental data with computational studies provides a robust framework for understanding the properties and reactivity of the Amphos ligand. Experimental techniques like NMR and X-ray crystallography offer precise measurements of molecular structure in solution and the solid state, respectively. Computational methods, particularly DFT, allow for the prediction of these properties and provide a theoretical basis for interpreting experimental observations. This integrated approach is invaluable for the rational design of catalysts and the development of new chemical transformations.
References
- 1. (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | C16H28NP | CID 11714598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amfos (Ammonium Dihydrogen Phosphate): A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Amfos, a common laboratory reagent, is identified as ammonium dihydrogen phosphate. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to ensure environmental safety and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of a spill, avoid generating dust. For small, uncontaminated spills, the material can be carefully swept up, collected, and potentially reused. For larger spills, prevent the material from entering drains or waterways.
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide for laboratory personnel:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. Do not mix with other chemical waste streams.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
-
Disposal of Unused or Surplus this compound:
-
Disposal of Contaminated this compound and Associated Waste:
-
Any materials used to clean up this compound spills (e.g., paper towels, absorbent pads) should be collected and placed in the designated this compound waste container.
-
Empty containers that previously held this compound should be handled as the product itself and disposed of accordingly. Alternatively, containers can be triple-rinsed with water, and the rinsate collected as chemical waste before the container is discarded.
-
-
Aqueous Solutions of this compound:
-
Do not dispose of aqueous solutions of this compound down the drain.[1]
-
Collect all aqueous waste containing this compound in a clearly labeled, sealed container for pickup by a licensed waste disposal service.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound (Ammonium Dihydrogen Phosphate).
| Property | Value |
| CAS Number | 7722-76-1 |
| Molecular Formula | NH₄H₂PO₄ |
| Melting Point | 190 °C (decomposes) |
| Solubility in Water | Soluble |
| pH | Not available |
| Hazard Classification | Not classified as hazardous |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The information is based on safety data sheets and general laboratory chemical waste management principles. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical before use and disposal and adhere to their institution's waste management policies.
References
Personal protective equipment for handling Amfos
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Amfos, also known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a biochemical reagent that poses several health risks. It is classified as a skin, eye, and respiratory irritant and is suspected of causing genetic defects.[1] In some cases, it is described as causing severe skin burns and eye damage. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Required PPE | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation or burns.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., type N95 or P1 filter). | Necessary to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][4] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
Quantitative Safety Data
GHS Hazard Information:
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation.[2][5] |
| H319 | Causes serious eye irritation.[2][5] |
| H335 | May cause respiratory irritation.[2] |
| H341 | Suspected of causing genetic defects.[1][6] |
| H413 | May cause long lasting harmful effects to aquatic life.[1][6] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: Avoid creating dust when handling the solid form of this compound. Use appropriate tools for transferring the chemical.
-
Spill Management: In case of a spill, avoid direct contact. Use personal protective equipment.[4] Sweep up the solid material, taking care not to disperse dust, and place it into a sealed container for disposal.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes.[2] If irritation persists, seek medical attention.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.
-
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers and used PPE, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][6] Do not release into the environment.[1][6]
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
